molecular formula C7H6ClNO3 B1596390 (2-chloro-4-nitrophenyl)methanol CAS No. 52301-88-9

(2-chloro-4-nitrophenyl)methanol

Cat. No.: B1596390
CAS No.: 52301-88-9
M. Wt: 187.58 g/mol
InChI Key: XHIXVZHYFBOAJT-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methanol
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InChI

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXVZHYFBOAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10200332
Record name 2-Chloro-4-nitrobenzyl alcohol
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Molecular Weight

187.58 g/mol
Source PubChem
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CAS No.

52301-88-9
Record name 2-Chloro-4-nitrobenzenemethanol
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-chloro-4-nitrobenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol (CAS Number: 52301-89-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-4-nitrophenyl)methanol, with CAS number 52301-89-9, is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a chlorinated and nitrated phenyl ring attached to a methanol group, imparts specific reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its applications, particularly as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib.

Chemical Properties and Identification

This compound is a stable organic compound soluble in many organic solvents.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 52301-89-9[1][2][3]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-Chloro-4-nitrobenzyl alcohol[1][4]
Appearance Not explicitly found
Melting Point Not explicitly found
Boiling Point Not explicitly found
InChI Key XHIXVZHYFBOAJT-UHFFFAOYSA-N[1][4]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)CO[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. This reaction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

Synthesis of this compound reactant 2-chloro-4-nitrobenzaldehyde product This compound reactant->product Reduction reagent NaBH₄, Methanol

Caption: Reduction of 2-chloro-4-nitrobenzaldehyde to this compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on the common practice of reducing aromatic aldehydes.

Materials:

  • 2-chloro-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for its use in further research and development. Below are the expected spectroscopic data based on available information for closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field.

Predicted Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):

  • Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.

  • Benzylic Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Predicted Chemical Shifts (in CDCl₃):

  • Benzylic Carbon (-CH₂OH): Around δ 63-65 ppm.

  • Aromatic Carbons (6C): Peaks in the range of δ 120-150 ppm. The carbons attached to the chloro and nitro groups will have distinct chemical shifts due to their electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, nitro, and chloro-aromatic functionalities.

Expected Absorption Bands (cm⁻¹):

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O stretch (primary alcohol): A band in the region of 1000-1050 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Expected m/z values (Electron Ionization):

  • Molecular Ion (M⁺): 187 and 189 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • Major Fragments: Loss of the hydroxyl group ([M-OH]⁺), loss of the hydroxymethyl group ([M-CH₂OH]⁺), and fragments corresponding to the chloro-nitrophenyl cation.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to the presence of multiple functional groups that can be selectively manipulated.[1]

Key Intermediate in the Synthesis of Nintedanib

One of the most significant applications of this compound is as a precursor in the synthesis of Nintedanib, a potent oral tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5][6][7][8][9]

The synthesis of Nintedanib involves several steps where the structural features of this compound are strategically utilized. The hydroxyl group can be converted into a leaving group for subsequent nucleophilic substitution, and the nitro group can be reduced to an amine, which is a key step in the formation of the final drug molecule.

Nintedanib_Synthesis A This compound B Intermediate 1 A->B Functional Group Transformation C Intermediate 2 B->C Coupling Reaction D Nintedanib C->D Final Assembly

Caption: Simplified workflow illustrating the role of this compound in Nintedanib synthesis.

Other Potential Applications

The reactivity of this compound also makes it a useful building block in the synthesis of:

  • Agrochemicals: As an intermediate for herbicides and pesticides.[1]

  • Dyes and Pigments: The chromophoric nitro group and the reactive sites on the molecule make it suitable for the synthesis of various colorants.[1]

  • Materials Science: It can be used in the production of specialty polymers and coatings.[1]

  • Biochemical Research: As a tool compound for studying enzyme inhibition and receptor binding.[1]

Safety and Handling

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its well-defined synthesis and versatile reactivity make it a valuable tool for organic chemists, particularly in the pharmaceutical sector. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective utilization in various synthetic applications.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzyl alcohol is a substituted aromatic alcohol of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic alcohol and an electron-deficient nitro-chloro-substituted phenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of 2-chloro-4-nitrobenzyl alcohol, alongside detailed, field-proven methodologies for their determination.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Caption: Molecular structure of 2-chloro-4-nitrobenzyl alcohol.

Physicochemical Properties

The key physical properties of 2-chloro-4-nitrobenzyl alcohol are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

PropertyValueSource(s)
IUPAC Name (2-chloro-4-nitrophenyl)methanol[1]
CAS Number 52301-88-9[1][2]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 90-92 °C
Boiling Point 306.1 °C at 760 mmHg
Density 1.476 g/cm³
Solubility in Water Slightly soluble (1.4 g/L at 25 °C)

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2-chloro-4-nitrobenzyl alcohol.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of 2-chloro-4-nitrobenzyl alcohol into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[3]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of tightly packed solid is obtained.[4]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new packed capillary tube and heat at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Pipette and bulb

  • Vortex mixer (optional)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Weigh approximately 10-20 mg of 2-chloro-4-nitrobenzyl alcohol for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[6] The choice of solvent is critical; the compound must be fully soluble.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles in the solution, as this can negatively affect the spectral resolution.[7]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a routine ¹³C spectrum may include a 30° pulse angle and a 4-second acquisition time.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[7]

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FT-IR spectrometer

  • Potassium bromide (KBr) of spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Procedure (KBr Pellet Method):

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of 2-chloro-4-nitrobenzyl alcohol in an agate mortar. Add about 100-200 mg of dry KBr powder and mix thoroughly by grinding until a homogenous mixture is obtained.[9] The concentration of the sample in KBr should be between 0.2% and 1%.[10]

  • Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[11][12]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background and Sample Scans: First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-chloro-4-nitrobenzyl alcohol (e.g., O-H stretch of the alcohol, N-O stretches of the nitro group, C-Cl stretch, and aromatic C-H and C=C stretches).

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification (e.g., recrystallization), formulation, and for designing reaction conditions.

Apparatus:

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of 2-chloro-4-nitrobenzyl alcohol (e.g., 10 mg) into a series of test tubes.

    • To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small portions, agitating after each addition.[13]

    • Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble.[14]

  • Quantitative Assessment (Optional):

    • To determine the solubility more precisely, start with a known mass of the compound in a known volume of solvent.

    • If the compound dissolves, incrementally add more of the solid until saturation is reached (i.e., no more solid dissolves).

    • If the compound does not dissolve, incrementally add more solvent until complete dissolution is achieved.

    • The solubility can then be expressed in terms of g/L or mg/mL.

Safety and Handling

2-Chloro-4-nitrobenzyl alcohol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work in a well-ventilated area or a fume hood.

Logical Workflow for Physical Property Determination

Physical_Property_Workflow cluster_0 Initial Characterization cluster_1 Experimental Determination cluster_2 Data Analysis and Reporting Purity_Assessment Purity Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Solubility_Testing Solubility Testing Purity_Assessment->Solubility_Testing Structure_Verification Structure Verification NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Structure_Verification->NMR_Spectroscopy FTIR_Spectroscopy FT-IR Spectroscopy Structure_Verification->FTIR_Spectroscopy Data_Compilation Compile Data in Tables Melting_Point->Data_Compilation Spectral_Interpretation Interpret Spectra NMR_Spectroscopy->Spectral_Interpretation FTIR_Spectroscopy->Spectral_Interpretation Solubility_Testing->Data_Compilation Final_Report Generate Technical Guide Data_Compilation->Final_Report Spectral_Interpretation->Final_Report

Caption: A logical workflow for the comprehensive determination of the physical properties of 2-chloro-4-nitrobenzyl alcohol.

References

An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-chloro-4-nitrophenyl)methanol is a substituted benzyl alcohol derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a hydroxyl group, a chloro substituent, and a nitro group—offers multiple reactive sites, making it a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. The strategic placement of the electron-withdrawing nitro and chloro groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol, providing a nuanced tool for synthetic chemists. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, designed for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. These data provide the basis for reaction stoichiometry, solvent selection, and purification strategies.

PropertyValueSource(s)
IUPAC Name This compound[][2]
Synonyms 2-Chloro-4-nitrobenzyl alcohol[][2]
CAS Number 52301-88-9[][2][3][4]
Molecular Formula C₇H₆ClNO₃[2][3][4]
Molecular Weight 187.58 g/mol [2][3][4]
Appearance Solid[5]
Boiling Point 337 °C at 760 mmHg[][5]
Density 1.476 g/cm³[]
Flash Point 157.6 °C[5]

Synthesis: A Validated Protocol

The most direct and common route for the synthesis of this compound is the selective reduction of its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice

Sodium borohydride is a mild and highly selective reducing agent. Its utility stems from its ability to efficiently reduce aldehydes and ketones to their corresponding alcohols while being unreactive towards more stable functional groups like nitro groups and esters under standard conditions[6][7]. This chemoselectivity is paramount in this synthesis, as the reduction of the nitro group is undesirable. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde[7][8]. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product. The use of an alcoholic solvent like ethanol or methanol is typical as it is capable of protonating the intermediate and is compatible with NaBH₄[8].

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reduction Reaction cluster_2 Step 3: Quenching & Workup cluster_3 Step 4: Isolation & Purification A Dissolve 2-chloro-4-nitrobenzaldehyde in Ethanol B Add Sodium Borohydride (NaBH4) portion-wise at 0-5°C A->B Cool in ice bath C Stir reaction mixture (e.g., 2 hours at room temperature) B->C Allow to warm D Quench with dilute HCl to neutralize excess NaBH4 C->D Monitor by TLC E Extract with Ethyl Acetate D->E F Wash organic layer with brine E->F G Dry over anhydrous Na2SO4 F->G H Evaporate solvent under reduced pressure G->H I Purify via recrystallization or column chromatography H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is based on the well-established methodology for the sodium borohydride reduction of aromatic aldehydes[6][8].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in methanol or ethanol (approx. 10 volumes). Cool the solution to 0-5°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 eq) to the stirred solution in small portions, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1N aqueous HCl to quench the excess NaBH₄ and neutralize the mixture. Caution: Hydrogen gas evolution will occur.

  • Extraction: Add water to dissolve the inorganic salts and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a versatile intermediate whose value lies in its capacity for controlled, sequential chemical modification.

Role as a Synthetic Intermediate

The compound's structure is a strategic asset. The primary alcohol is a nucleophile and can be easily oxidized or converted into a leaving group (e.g., a tosylate or halide). The chloro and nitro groups are powerful electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, which introduces a key functional group for building amide bonds or for further derivatization.

G cluster_0 Potential Modifications A This compound (Starting Intermediate) B Oxidation of Alcohol (-> Aldehyde/Acid) A->B C Reduction of Nitro Group (-> Amine) A->C D Nucleophilic Aromatic Substitution (Displacement of -Cl) A->D E Esterification/Etherification (at Alcohol) A->E F Diverse Bioactive Molecules (APIs, Agrochemicals, Dyes) B->F C->F D->F E->F

Caption: Synthetic utility of this compound as a building block.

Specific Applications
  • Pharmaceuticals: This intermediate is valuable in constructing scaffolds for various therapeutic agents. It has been cited in the synthesis of compounds for treating protozoan infections and in the development of kinase inhibitors for neurodegenerative diseases[]. The ability to transform the nitro group into an amine is particularly crucial for creating aniline-based structures common in many drugs[3].

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides. The toxophoric properties of the nitroaromatic scaffold can be harnessed and modified to develop new crop protection agents[3].

  • Material Science and Dyes: Its chromophoric nitro group and reactive handles make it a precursor for specialty dyes and pigments[3].

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

Hazard StatementDescriptionGHS CodeSource
Skin Irritation Causes skin irritationH315[2]
Eye Irritation Causes serious eye irritationH319[2]
Respiratory Irritation May cause respiratory irritationH335[2]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C[3].

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its molecular weight of 187.58 g/mol and formula C₇H₆ClNO₃ belie a structural complexity that provides multiple avenues for synthetic elaboration. A thorough understanding of its properties, a reliable synthesis protocol via the selective reduction of its parent aldehyde, and a clear awareness of its potential applications and safety requirements are essential for its effective and safe utilization. For researchers and scientists in drug development and applied chemistry, this compound represents a potent and versatile tool for the innovation of novel and complex molecules.

References

A Technical Guide to the NMR Spectral Analysis of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-4-nitrophenyl)methanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of more complex molecules necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the precise determination of molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and practical guidance on data acquisition.

The molecular structure of this compound, with its distinct electronic environment dictated by the chloro and nitro substituents, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the confirmation of its identity in various chemical processes.

Principles of NMR Spectroscopy for this compound

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ).

For this compound, the interpretation of its NMR spectra hinges on understanding the influence of its functional groups on the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of both the chloro and nitro groups significantly deshields the nearby nuclei, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene. The relative positions of these substituents create a unique pattern of signals that allows for the complete assignment of the spectrum.

Furthermore, through-bond interactions between neighboring protons result in spin-spin coupling, which splits NMR signals into distinct multiplets. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of atoms within the molecule.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.25d~2.31HH-3
~8.05dd~8.5, 2.31HH-5
~7.65d~8.51HH-6
~4.90s-2H-CH₂OH
~2.00br s-1H-OH

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~148.0C-4
~142.5C-1
~134.0C-2
~129.5C-6
~124.0C-5
~123.5C-3
~63.0-CH₂OH

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

In-depth Spectral Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The three protons on the aromatic ring appear in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing chloro and nitro groups.

    • The proton at the C-3 position (H-3 ) is expected to be the most deshielded due to its ortho position to the strongly electron-withdrawing nitro group. It appears as a doublet with a small coupling constant, arising from meta-coupling to H-5.

    • The proton at the C-5 position (H-5 ) is influenced by both the ortho chloro group and the para nitro group. It appears as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

    • The proton at the C-6 position (H-6 ) is ortho to the chloro group and meta to the nitro group. It appears as a doublet due to ortho-coupling with H-5.

  • Methylene Protons (δ ~4.90 ppm): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and appear as a singlet. Their downfield shift is attributed to the proximity of the aromatic ring and the deshielding effect of the attached hydroxyl group.

  • Hydroxyl Proton (δ ~2.00 ppm): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, temperature, and solvent, as it can participate in hydrogen bonding.

The relationships between the aromatic protons can be visualized as follows:

A Comprehensive Technical Guide to the Solubility of (2-Chloro-4-nitrophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and critical factors governing the solubility of (2-chloro-4-nitrophenyl)methanol in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the target molecule, outlines theoretical solubility frameworks, and presents detailed, field-proven protocols for empirical solubility determination. While quantitative solubility data for this compound is not extensively published, this guide establishes a robust predictive framework based on its molecular structure and offers a systematic approach for experimental validation. The methodologies and insights presented herein are intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction

This compound is a key organic intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its chemical structure, featuring a substituted benzene ring with chloro, nitro, and hydroxymethyl functional groups, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound in various organic solvents is of paramount importance for a multitude of applications.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate dictates the efficiency of several critical processes:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to dissolve the reactants.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • Formulation: In drug development, the solubility of a compound is a primary determinant of its bioavailability and the feasibility of creating various dosage forms.

  • Chromatography: The choice of mobile phase in chromatographic separations is guided by the solubility of the analytes.[3]

This guide provides a foundational understanding of the factors that influence the solubility of this compound. It offers a theoretical framework for predicting its behavior in different solvent classes and provides detailed experimental protocols for researchers to determine its solubility with high accuracy.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValue / DescriptionSource
IUPAC Name This compound[4]
CAS Number 52301-88-9[5]
Molecular Formula C₇H₆ClNO₃[4][5]
Molecular Weight 187.58 g/mol [4][5]
Molecular Structure A benzene ring substituted with a chlorine atom, a nitro group, and a hydroxymethyl group.[4]
LogP (Octanol-Water Partition Coefficient) 1.60[3]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[4]
Hydrogen Bond Acceptor Count 3 (from the nitro and hydroxyl oxygens)[4]

The presence of both a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a highly polar nitro (-NO₂) group suggests that this compound will exhibit significant polarity. The chloro (-Cl) group also contributes to the molecule's dipole moment. The LogP value of 1.60 indicates a moderate degree of lipophilicity, suggesting that it will not be exclusively soluble in highly polar or highly nonpolar solvents, but rather will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[6][7] This principle is rooted in the thermodynamics of dissolution, which is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing.

Key Solvent-Solute Interactions:

  • Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is expected to be a dominant factor in its solubility in such solvents.

  • Dipole-Dipole Interactions: The polar nitro and chloro groups, along with the hydroxyl group, create a significant molecular dipole. Polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and polar protic solvents will interact favorably with these dipoles, promoting dissolution.

  • Van der Waals Forces: These weaker forces will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene). Due to the polar nature of this compound, these interactions are unlikely to be strong enough to overcome the solute-solute interactions in the crystal lattice, leading to poor solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.

Protocol 1: Isothermal Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To prepare a saturated solution of this compound and determine its concentration.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for quantitative analysis. This step is critical to remove any undissolved solid particles.

  • Analysis: Determine the concentration of this compound in the saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Alternatively, a gravimetric method can be used.

Protocol 2: Gravimetric Analysis of Saturated Solutions

Objective: To determine the mass of dissolved solute in a known mass of solvent.

Procedure:

  • Sample Collection: Dispense a known volume of the filtered saturated solution into a pre-weighed, clean, and dry vial.

  • Mass Determination: Weigh the vial containing the solution to determine the total mass of the solution.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in terms of grams of solute per 100 g of solvent or other desired units.

Diagram: Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solids to settle (≥2h) C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Analyze clear filtrate (HPLC, UV-Vis, Gravimetric) F->G

Caption: Workflow for determining the solubility of this compound.

Predicted Solubility Profile in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl and nitro groups of the solute.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar functional groups of the solute.
Nonpolar Hexane, TolueneLow to Very LowThe primary interactions are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

One study noted that the addition of n-propanol increased the solubility of a similar compound, 2-chloro-4-nitrophenyl β-maltoside, in an aqueous buffer, highlighting the solubilizing effect of polar organic solvents.[9]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds. This relationship is crucial for purification by recrystallization.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solvent and the solute is necessary for significant dissolution.

  • Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate solubility determination.

  • Crystallinity: The polymorphic form of the solid can influence its solubility. Different crystal structures will have different lattice energies, which must be overcome for dissolution to occur.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is critical for its practical application:

  • Solvent Selection for Synthesis: Choosing a solvent in which the reactants are soluble but the product may be less soluble upon cooling can facilitate product isolation.

  • Recrystallization for Purification: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This allows for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the pure compound upon cooling.

  • Formulation Development: For any potential therapeutic application, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing a stable and bioavailable formulation.

Conclusion

This compound is a polar molecule with the capacity for hydrogen bonding, which dictates its solubility profile in organic solvents. While comprehensive quantitative solubility data is not widely published, this guide provides the theoretical foundation and practical experimental protocols for researchers to determine this crucial physicochemical property. Based on its molecular structure, it is predicted to be most soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The systematic determination of its solubility using the methods outlined herein will enable the optimization of synthetic, purification, and formulation processes, ultimately contributing to more efficient and successful research and development outcomes.

References

An In-Depth Technical Guide to (2-chloro-4-nitrophenyl)methanol: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of (2-chloro-4-nitrophenyl)methanol, a key chemical intermediate in various industrial and research sectors. The document delineates its fundamental molecular structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By integrating mechanistic insights with established methodologies, this paper serves as an essential resource for researchers, chemists, and drug development professionals. The discussion extends to its current applications, grounded in its unique structural attributes, and concludes with critical safety and handling protocols to ensure its proper use in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound, also widely known as 2-chloro-4-nitrobenzyl alcohol, is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a chloromethyl group at position 1, a chlorine atom at position 2, and a nitro group at position 4. This specific arrangement of electron-withdrawing groups (nitro and chloro) and a reactive hydroxymethyl group makes it a valuable and versatile building block in organic synthesis.[1] It serves as a precursor for more complex molecules in the pharmaceutical, agrochemical, and materials science industries.[1]

Chemical Structure

The structural formula and key identifiers for this compound are summarized below.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and computed physicochemical properties are crucial for experimental design, including reaction setup and purification methods like chromatography.

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 52301-88-9[1][2][3][4][5]
Molecular Formula C₇H₆ClNO₃[1][2][3][5]
Molecular Weight 187.58 g/mol [1][2][5]
InChIKey XHIXVZHYFBOAJT-UHFFFAOYSA-N[2][4]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)CO[2]
Computed PropertyValueReference
XLogP3 1.7[2]
Topological Polar Surface Area 66.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzylic alcohols like this compound can be achieved through various established organic transformations.[6][7] A prevalent and reliable method involves the selective reduction of the corresponding benzoic acid or benzaldehyde. Given the commercial availability of 2-chloro-4-nitrobenzoic acid, its reduction presents a direct and efficient pathway.

Causality in Reagent Selection: The choice of reducing agent is critical to ensure the chemoselectivity of the reaction. The primary challenge is to reduce the carboxylic acid group to a primary alcohol without affecting the nitro group on the aromatic ring.

  • Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): While highly effective for reducing carboxylic acids, LiAlH₄ is generally too reactive and would likely reduce the nitro group to an amine, leading to undesired byproducts.

  • Milder Reducing Agents (e.g., Sodium Borohydride, NaBH₄): NaBH₄ is typically not strong enough to reduce a carboxylic acid directly. However, it can be used if the acid is first converted to a more reactive derivative, such as an acid chloride or an ester.

  • Borane Complexes (e.g., Borane-THF, BH₃·THF): Borane is an excellent choice for this transformation. It selectively reduces carboxylic acids in the presence of many other functional groups, including nitro groups, making it the ideal reagent for this specific synthesis.

Proposed Synthetic Workflow: Reduction of 2-chloro-4-nitrobenzoic acid

The following diagram and protocol outline a robust method for the laboratory-scale synthesis of this compound.

G cluster_0 Synthesis Workflow start Start Material: 2-Chloro-4-nitrobenzoic acid dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_reagent Slowly add Borane-THF (BH3·THF) under N2 atmosphere cool->add_reagent react Stir at room temp. (Monitor by TLC) add_reagent->react Exothermic Control addition rate quench Quench reaction (Slow addition of Methanol) react->quench workup Aqueous Workup (Extraction with Ethyl Acetate) quench->workup purify Purify by Column Chromatography workup->purify end Final Product: This compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Slowly add a solution of borane-THF complex (approx. 1.5-2.0 eq) via the dropping funnel over 30 minutes. Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Carefully cool the flask back to 0°C and slowly add methanol to quench the excess borane reagent. Caution: This step is also exothermic and will evolve hydrogen gas.

  • Workup: Remove the solvent under reduced pressure. Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This self-validating system ensures that the synthesized material meets the required specifications for subsequent applications.

Characterization Workflow

G cluster_0 Analytical Workflow product Purified Product ms Mass Spectrometry (MS) Confirms Molecular Weight product->ms m/z = 187.00 nmr NMR Spectroscopy (¹H and ¹³C) Elucidates C-H Framework product->nmr Aromatic & Aliphatic Signals ir Infrared (IR) Spectroscopy Identifies Functional Groups product->ir O-H, N-O, C-Cl stretches confirm Structure Confirmed & Purity Assessed ms->confirm nmr->confirm ir->confirm

Caption: Self-validating workflow for structural confirmation.

Expected Spectral Data
  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different protons. The aromatic region will show complex splitting patterns for the three protons on the benzene ring due to their coupling. A singlet peak around 4.7 ppm will correspond to the two benzylic protons (-CH₂-), and a broad singlet (which may exchange with D₂O) will indicate the hydroxyl proton (-OH).

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) will appear around 60-65 ppm. The six aromatic carbons will appear between 120-150 ppm, with their chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A broad absorption band around 3300-3500 cm⁻¹ is characteristic of the O-H stretch of the alcohol. Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, are indicative of the nitro (NO₂) group. A peak corresponding to the C-Cl stretch will be observed in the fingerprint region (around 700-800 cm⁻¹).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 187.58 g/mol .[2] The isotopic pattern of the molecular ion will be characteristic for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Applications and Role in Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate whose value lies in the reactivity of its functional groups.[1]

  • Pharmaceutical Development: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the chloro and nitro groups can be targets for nucleophilic substitution or reduction, respectively, enabling the construction of complex molecular scaffolds.

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds.

  • Dyes and Pigments: The nitroaromatic structure makes it a precursor for azo dyes and other colorants.[1] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form chromophores.

  • Biochemical Research: The molecule is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biochemical pathways.[1]

  • Material Science: It can be used in the production of specialty polymers and coatings, contributing to materials with enhanced thermal stability or chemical resistance.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[8]

  • Handling: Avoid creating dust. Ensure containers are kept tightly closed when not in use. Wash hands thoroughly after handling.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound is a chemical compound of significant utility, defined by its unique trifunctionalized aromatic structure. A thorough understanding of its properties, a reliable synthetic strategy such as the borane-mediated reduction of its corresponding carboxylic acid, and a robust analytical workflow for its characterization are paramount for its effective use. Its role as a versatile intermediate in pharmaceuticals, agrochemicals, and material science underscores its importance in modern organic chemistry and industrial applications. Adherence to strict safety protocols is mandatory to mitigate the potential hazards associated with its handling.

References

Introduction: The Molecular Architecture and Significance of 2-Chloro-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-4-nitrobenzyl alcohol

2-Chloro-4-nitrobenzyl alcohol is a substituted aromatic compound whose utility in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the distinct and often competing reactivities of its three functional groups: a hydroxymethyl group, a chloro substituent, and a nitro group.[1] The core of its synthetic value lies in the nuanced reactivity of the nitro group, which is profoundly influenced by the electronic interplay with the adjacent substituents on the benzene ring. This guide provides an in-depth exploration of the nitro group's reactivity in this specific molecular context, offering mechanistic insights, field-proven experimental protocols, and a discussion of its strategic applications for researchers, scientists, and drug development professionals.

The molecule's structure presents a fascinating case study in substituent effects. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[2][3] The chloro group, also electron-withdrawing, and the hydroxymethyl group, a weak activator, further modulate this electronic landscape, creating a platform for selective chemical transformations.

PropertyValueSource
IUPAC Name (2-chloro-4-nitrophenyl)methanolPubChem[4]
CAS Number 52301-88-9PubChem[4]
Molecular Formula C₇H₆ClNO₃PubChem[4]
Molecular Weight 187.58 g/mol PubChem[4]
Appearance White to light yellow crystal powderLookChem[5]
Melting Point 90-92 °CLookChem[5]

Pillar 1: The Electronic Landscape - Causality Behind Reactivity

The reactivity of the nitro group in 2-chloro-4-nitrobenzyl alcohol is not an isolated property but a consequence of the cumulative electronic effects of all substituents on the aromatic ring. Understanding these effects is paramount to predicting and controlling reaction outcomes.

  • Nitro Group (-NO₂): This is the dominant electronic feature. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[2][6] The resonance effect is particularly powerful, delocalizing electron density from the ortho and para positions of the ring into the nitro group, rendering these positions highly electron-deficient.

  • Chloro Group (-Cl): The chloro substituent is moderately electron-withdrawing via its inductive effect (-I) due to the high electronegativity of chlorine. However, it has a weak electron-donating resonance effect (+M) due to its lone pairs, though this is largely overshadowed by the inductive pull.

  • Hydroxymethyl Group (-CH₂OH): This group is weakly activating. It has a negligible resonance effect but a weak electron-donating inductive effect (+I) relative to hydrogen.

The net result is a highly electron-poor aromatic ring, which dictates the primary modes of reactivity for the nitro group.

Nitro_Reduction_Pathway A Aromatic Nitro (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ -H₂O C Hydroxylamine Intermediate (Ar-NHOH) B->C +2e⁻, +2H⁺ D Aromatic Amine (Ar-NH₂) C->D +2e⁻, +2H⁺ -H₂O

References

electrophilic substitution reactions of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of (2-chloro-4-nitrophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is defined by the reactivity of its substituted benzene ring. This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. We will dissect the complex interplay of the substituent directing effects, predict the regiochemical outcomes, and provide field-proven insights into the practical execution of such reactions on a highly deactivated aromatic system. This document moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring a foundation of scientific integrity and trustworthiness for professionals in the field.

The Electronic Landscape: Deconstructing Substituent Effects

The reactivity and regioselectivity of electrophilic attack on the this compound ring are governed by the cumulative electronic influence of its three substituents: the chloro (-Cl), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups. Understanding their individual and collective impact is paramount.

The Chloro Group (-Cl): An Ortho, Para-Directing Deactivator

The chlorine atom exhibits a dual electronic nature. Due to its high electronegativity, it withdraws electron density from the aromatic ring through the sigma bond via the inductive effect (-I). This withdrawal reduces the ring's overall nucleophilicity, making it less reactive towards electrophiles compared to benzene.[2] Simultaneously, chlorine's lone pair electrons can be donated into the ring through resonance (+R), increasing electron density specifically at the ortho and para positions.[3] In halogens, the inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring. However, the resonance effect still dictates the orientation of attack, making the chloro group an ortho, para-director.[4][5]

The Nitro Group (-NO₂): A Potent Meta-Directing Deactivator

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution. It strongly withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R).[6] This severe reduction in electron density makes the ring significantly less nucleophilic and thus highly unreactive to electrophiles.[7] The resonance structures show that the ortho and para positions bear a partial positive charge, repelling incoming electrophiles.[8] Consequently, electrophilic attack is directed to the meta position, which is the least electron-deficient site.[7][8]

The Hydroxymethyl Group (-CH₂OH): A Weakly Deactivating Ortho, Para-Director

The hydroxymethyl group is not directly conjugated with the aromatic ring, so it exerts no significant resonance effect. However, the electronegative oxygen atom withdraws electron density inductively (-I) through the methylene bridge, resulting in weak deactivation of the ring. Like other alkyl-based groups, it is considered an ortho, para-director, though its influence is significantly weaker than that of the other substituents present on this molecule.

Predicting Regioselectivity: A Consensus of Directing Effects

With substituents at positions 1, 2, and 4, the potential sites for electrophilic attack are C3, C5, and C6. The directing influences of the existing groups converge to determine the most probable outcome.

  • -CH₂OH (at C1): Weakly directs ortho (C6) and para (C4, blocked).

  • -Cl (at C2): Deactivating, but directs ortho (C3, sterically hindered by C2-Cl and C1-CH₂OH) and para (C5).

  • -NO₂ (at C4): Strongly deactivating, directs meta (C2, blocked, and C6).

The analysis reveals a conflict and reinforcement of directing effects. The powerful meta-directing nitro group strongly favors position C6. The ortho, para-directing chloro group favors position C5. The weakly directing hydroxymethyl group also favors C6.

Given that the nitro group is the most powerful directing influence on the ring, its meta-directing effect towards position C6 is the most significant electronic factor. The chloro group's para-direction to C5 is a secondary possibility. Attack at C3 is sterically and electronically disfavored. Therefore, the primary site of electrophilic attack is predicted to be C6.

Caption: Analysis of substituent directing effects on this compound.

Feasibility of Common Electrophilic Aromatic Substitution Reactions

The presence of two strong deactivating groups renders the aromatic ring extremely electron-deficient. Consequently, forcing electrophilic substitution requires harsh reaction conditions.

Nitration

Introducing a second nitro group would require exceptionally forcing conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The extreme deactivation of the ring makes this reaction challenging, likely resulting in low yields and potential decomposition.

Halogenation

Halogenation (e.g., bromination or chlorination) would necessitate a potent Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely elevated temperatures. The reaction would proceed slowly due to the deactivated nature of the substrate.

Sulfonation

Sulfonation can be attempted using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This is a reversible reaction, and forcing the equilibrium towards the product would be necessary.

Friedel-Crafts Alkylation and Acylation

It is critical to note that Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups like -NO₂. [5][9] The ring is too deactivated to act as a nucleophile and attack the carbocation or acylium ion intermediate. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitro group, further deactivating the ring.[5] Therefore, Friedel-Crafts alkylation and acylation of this compound are not considered viable synthetic routes.

General Experimental Protocol for Electrophilic Aromatic Substitution

This protocol outlines a generalized, self-validating workflow for attempting an EAS reaction, such as bromination, on this compound. The inclusion of in-process analytical checks is crucial for trustworthiness and reproducibility.

Step 1: Reactant Preparation and Inert Atmosphere Setup
  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a scrubber), add this compound (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 1.1 eq) to the flask under a positive pressure of inert gas. Stir the resulting suspension.

Step 2: Reagent Addition and Reaction
  • Dissolve the electrophile precursor (e.g., bromine, 1.1 eq) in a minimal amount of the dry solvent and load it into the dropping funnel.

  • Cool the reaction flask in an ice bath to 0°C to control the initial exotherm.

  • Add the bromine solution dropwise to the stirred suspension over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 40-50°C) if necessary.

Step 3: Reaction Monitoring (Self-Validation)
  • Monitor the progress of the reaction every 1-2 hours using Thin Layer Chromatography (TLC).

  • Prepare TLC plates with a suitable eluent system (e.g., 30:70 ethyl acetate:hexane).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualize the spots under UV light. The reaction is complete upon the disappearance of the starting material spot.

Step 4: Workup and Quenching
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bisulfite to quench excess bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization
  • Purify the crude product via column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

G start Start: Reactant & Catalyst Loading reagent_add Step 2: Dropwise Addition of Electrophile (e.g., Br₂) start->reagent_add reaction Step 3: Reaction at RT or Reflux reagent_add->reaction monitoring Step 4: In-Process Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Step 5: Quenching & Aqueous Workup monitoring->workup Complete purify Step 6: Purification (Column Chromatography) workup->purify characterize Step 7: Full Characterization (NMR, MS, IR) purify->characterize end_product Final Product: (6-Bromo-2-chloro-4-nitrophenyl)methanol characterize->end_product

Caption: General experimental workflow for EAS on a deactivated aromatic substrate.

Predicted Product Data Summary

Assuming a successful bromination at the most likely C6 position, the expected product would be (6-bromo-2-chloro-4-nitrophenyl)methanol. The following table summarizes hypothetical characterization data.

PropertyPredicted Value / Observation
Molecular Formula C₇H₅BrClNO₃
Molecular Weight 266.48 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (2H, m, Ar-H), 4.9 (2H, s, -CH₂OH), 3.5 (1H, br s, -OH)
Mass Spec (ESI+) m/z 266, 268 [M+H]⁺ (characteristic bromine isotope pattern)

Conclusion

The electrophilic substitution of this compound is a challenging endeavor due to the profound deactivating effects of the chloro and, most significantly, the nitro substituents. A thorough analysis of the competing directing influences points to position C6 as the most probable site for electrophilic attack, primarily governed by the meta-directing nature of the powerful nitro group. Standard reactions like nitration, halogenation, and sulfonation require harsh conditions and are expected to yield modest results. Critically, Friedel-Crafts reactions are not viable for this substrate. The successful functionalization of this molecule demands careful experimental design, an inert reaction environment, and rigorous in-process monitoring to ensure a trustworthy and reproducible outcome.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is (2-chloro-4-nitrophenyl)methanol (CAS No. 52301-88-9), a compound with significant potential in various synthetic pathways. However, its chemical structure, incorporating both a chlorinated aromatic ring and a nitro group, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for the discerning researcher and scientist, provides a comprehensive overview of the known hazards of this compound, offering a framework for its safe handling, storage, and disposal. In the absence of a complete toxicological profile, this paper advocates for a cautious approach, drawing upon established principles for managing chlorinated and nitroaromatic compounds.

Section 1: Hazard Identification and Risk Assessment

GHS Classification and Known Hazards

This compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Chronic Hazard, Category 2): Toxic to aquatic life with long-lasting effects.

The presence of the nitroaromatic and chlorinated functional groups suggests that a cautious approach is warranted, as these classes of compounds can exhibit a range of toxicological effects[2][3][4][5].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 52301-88-9[1][6]
Molecular Formula C₇H₆ClNO₃[1][6]
Molecular Weight 187.58 g/mol [1][6]
Appearance Solid (powder)[7]
Melting Point 57-58 °C[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the known hazards, a multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should always be applied.

Engineering Controls

All work with this compound, especially handling of the solid powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation[8][9]. The fume hood should have adequate airflow and be regularly tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Given the serious eye irritation hazard, robust protection is necessary. A face shield provides an additional layer of protection against splashes[10].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Double-gloving is recommended, especially during weighing and solution preparation, to minimize the risk of exposure through tears or punctures in the outer glove[8][11]. Gloves should be inspected before use and disposed of immediately after contamination[7].
Body Protection A flame-resistant lab coat, fully fastened.Protects against incidental skin contact and contamination of personal clothing[8].
Respiratory Protection An N95 respirator or higher.Recommended when handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosol generation[7][11].

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling
  • Weighing and Solution Preparation: Always weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance[8]. Add solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood.

  • Conducting Reactions: Set up reaction apparatus within the fume hood. Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure[8].

  • Post-Handling: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective[8].

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[7][12]. The storage area should be clearly marked with the appropriate hazard warnings.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7][12].
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[12][13].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[12][13].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[7][13].
Spill and Leak Procedures
  • Small Spills: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[12].

  • Large Spills: Evacuate the area and prevent entry. Ventilate the area and use a non-sparking tool to collect the material. Follow all institutional and regulatory guidelines for large spill cleanup.

Section 5: Disposal Considerations

This compound and any contaminated materials should be disposed of as hazardous waste. Given its classification as toxic to aquatic life with long-lasting effects, it is imperative to prevent its release into the environment[1]. All waste must be placed in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable compound in synthetic chemistry, its potential hazards demand a high level of respect and caution. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work safely with this important chemical intermediate. The principles of good laboratory practice, coupled with a thorough understanding of the available hazard information, are the cornerstones of a robust safety culture in any research environment.

References

stability and storage conditions for 2-chloro-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-nitrobenzyl Alcohol

Introduction

2-Chloro-4-nitrobenzyl alcohol (CAS No. 52301-88-9) is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] The presence of three distinct functional groups—a primary alcohol, a chloro substituent, and a nitro group—imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical behavior of the benzylic alcohol.[2] An exhaustive understanding of the stability and optimal storage conditions for this reagent is paramount for ensuring its purity, preventing degradation, and guaranteeing reproducible outcomes in sensitive synthetic applications. This guide provides a comprehensive overview of the stability profile, recommended storage protocols, and analytical methods for assessing the integrity of 2-chloro-4-nitrobenzyl alcohol.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.

PropertyValueSource
IUPAC Name (2-chloro-4-nitrophenyl)methanol[3]
CAS Number 52301-88-9[3][4]
Molecular Formula C₇H₆ClNO₃[3][4][5]
Molecular Weight 187.58 g/mol [3][5]
Appearance Light brown solid[5]
Melting Point 61 - 65 °C[5][6]
pKa (Predicted) 14.3 (Alcoholic Proton)
Solubility Soluble in common organic solvents like methanol, ethanol, acetone. Limited solubility in water.[7]

Core Stability Profile

The stability of 2-chloro-4-nitrobenzyl alcohol is influenced by several factors, primarily temperature, light, and the presence of oxidizing agents. The electron-withdrawing properties of the nitro group generally make the aromatic ring resistant to oxidative degradation, but the benzylic alcohol moiety remains a site of potential reactivity.[8][9]

Thermal Stability

Nitroaromatic compounds can exhibit thermal instability, particularly at elevated temperatures.[10] While 2-chloro-4-nitrobenzyl alcohol is stable at ambient temperatures, prolonged exposure to heat can lead to decomposition. Thermal degradation can result in the release of hazardous vapors, including oxides of nitrogen (NOx) and carbon oxides.[11][12] Therefore, avoiding high temperatures during storage and handling is critical.

Photochemical Stability

Aromatic compounds containing nitro groups are often susceptible to photodegradation. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[8] To maintain the integrity of the compound, it should be protected from light.

Oxidative Stability

The primary alcohol group is the most likely site for oxidation. On exposure to air (oxygen) or other oxidizing agents, benzyl alcohols can be oxidized first to the corresponding aldehyde (2-chloro-4-nitrobenzaldehyde) and subsequently to the carboxylic acid (2-chloro-4-nitrobenzoic acid).[7][13] While the electron-withdrawing substituents (-Cl, -NO2) can slightly deactivate the benzylic position, this pathway remains a primary degradation concern over long-term storage.[2]

Potential Degradation Pathways

Understanding the potential chemical transformations that 2-chloro-4-nitrobenzyl alcohol can undergo is key to preventing them. The primary degradation route is the oxidation of the benzylic alcohol.

Caption: Primary degradation pathway via oxidation.

Recommended Storage and Handling

Based on the stability profile, a set of best practices for storage and handling can be established to maximize the shelf-life and purity of 2-chloro-4-nitrobenzyl alcohol.

ParameterRecommendationRationale
Temperature Store in a cool place (2-8 °C recommended for long-term).Minimizes thermal degradation and slows oxidative processes.[14][15]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation of the alcohol functional group.[11]
Light Store in amber glass vials or other opaque containers.Protects against photochemical degradation.[14]
Container Use tightly sealed containers made of glass or high-density polyethylene (HDPE).Prevents exposure to atmospheric moisture and oxygen.[13][15]
Incompatibilities Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Avoids vigorous and potentially hazardous reactions.[12][15]

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust or vapors.[12][15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][15]

  • Wash hands thoroughly after handling.[15]

  • In case of a spill, absorb with an inert material and dispose of it according to local regulations.[11]

Experimental Protocols for Stability Assessment

Regularly assessing the purity of the stored material is crucial. Below are protocols for basic and advanced stability checks.

Protocol 1: Purity Assessment by Melting Point Determination

Objective: To detect significant degradation or impurities by observing a depression or broadening of the melting point range.

Materials:

  • 2-Chloro-4-nitrobenzyl alcohol sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Finely crush a small amount of the sample on a clean, dry surface.

  • Pack a capillary tube with the sample to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C/minute until the temperature is about 15 °C below the expected melting point (61-65 °C).

  • Decrease the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

  • Analysis: Compare the observed melting point range (T₁-T₂) to the literature value (61-65 °C).[5][6] A significant depression (>2 °C) or a broadening of the range (>3 °C) suggests the presence of impurities, likely from degradation.

Protocol 2: Quantitative Stability Analysis by HPLC

Objective: To quantify the parent compound and detect/identify potential degradation products (e.g., the corresponding aldehyde and carboxylic acid).

Workflow Diagram:

Caption: Workflow for quantitative stability analysis.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standard of 2-chloro-4-nitrobenzyl alcohol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase chromatography of such compounds is a mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% phosphoric acid) to ensure good peak shape.[16] A gradient elution from 30% to 90% acetonitrile over 15 minutes may be effective.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Prepare a solution of the test sample at a known concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (nitroaromatics strongly absorb in the UV region)

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards to establish a standard curve.

    • Inject the test sample.

    • Identify the peak for 2-chloro-4-nitrobenzyl alcohol based on its retention time compared to the standard.

    • Examine the chromatogram for additional peaks, which may correspond to degradation products. The aldehyde and carboxylic acid derivatives would likely have different retention times.

  • Data Interpretation:

    • Calculate the concentration of the parent compound in the sample using the calibration curve.

    • Calculate the purity as a percentage of the total peak area.

    • A decrease in purity over time indicates instability under the tested storage conditions.

Conclusion

The chemical integrity of 2-chloro-4-nitrobenzyl alcohol is best maintained through careful control of its storage environment. The primary degradation risks are oxidation of the benzylic alcohol and potential thermal or photochemical decomposition. By adhering to storage conditions that are cool, dark, and inert, and by implementing routine analytical checks, researchers can ensure the quality and reliability of this important synthetic intermediate.

References

Methodological & Application

The Strategic Utility of (2-chloro-4-nitrophenyl)methanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug development program. (2-chloro-4-nitrophenyl)methanol, a substituted benzyl alcohol derivative, has emerged as a strategic and versatile intermediate. Its utility is rooted in the orthogonal reactivity of its functional groups: a primary alcohol amenable to oxidation and etherification, a nitro group that can be selectively reduced to an amine, and a chlorinated aromatic ring poised for various cross-coupling reactions. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of complex molecular architectures, making it a valuable asset in the medicinal chemist's toolbox. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications in Pharmaceutical Synthesis

The strategic placement of the chloro, nitro, and hydroxymethyl groups on the phenyl ring makes this compound a precursor to a variety of key pharmaceutical intermediates. Its primary applications revolve around two key transformations:

  • Oxidation to the Aldehyde: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. This aldehyde is a crucial building block for the synthesis of various heterocyclic scaffolds, such as quinolines and benzodiazepines, which are prevalent in many marketed drugs.

  • Reduction of the Nitro Group: The nitro group can be chemoselectively reduced to an amine, yielding (2-amino-5-chlorophenyl)methanol. This transformation opens up a plethora of synthetic possibilities, as the resulting aminobenzyl alcohol is a precursor to a wide range of pharmacologically active compounds, including kinase inhibitors and central nervous system agents.

These two primary transformations can be used in sequence or in combination with other reactions to generate a diverse array of complex intermediates.

Experimental Protocols and Methodologies

The following protocols are presented as a guide for the key transformations of this compound. These have been synthesized from established chemical literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Selective Oxidation to 2-chloro-4-nitrobenzaldehyde

This protocol describes a mild and selective oxidation of the primary alcohol to the aldehyde using manganese dioxide (MnO₂), a common and effective oxidizing agent for benzylic alcohols.

Causality of Experimental Choices:

  • Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies work-up, as it can be removed by filtration.

  • Dichloromethane (DCM): A common solvent for oxidation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Room Temperature: The reaction is typically carried out at room temperature to maintain selectivity and prevent over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/g of starting material), add activated manganese dioxide (5.0 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-chloro-4-nitrobenzaldehyde.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product2-chloro-4-nitrobenzaldehyde
Oxidizing AgentManganese Dioxide (MnO₂)
SolventDichloromethane (DCM)
Typical Yield85-95%
Purity (post-purification)>98%

Experimental Workflow Diagram:

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_material This compound in DCM reaction Stir at Room Temperature (4-6 hours) start_material->reaction oxidant Manganese Dioxide (MnO₂) oxidant->reaction filtration Filter through Celite® reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization or Column Chromatography evaporation->purification product 2-chloro-4-nitrobenzaldehyde purification->product

Caption: Workflow for the oxidation of this compound.

Protocol 2: Chemoselective Reduction of the Nitro Group to (2-amino-5-chlorophenyl)methanol

This protocol details the reduction of the nitro group using tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic method for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.

Causality of Experimental Choices:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A chemoselective reducing agent for nitro groups. It is particularly useful when other sensitive functional groups, such as aldehydes or benzyl alcohols, are present.

  • Ethanol: A common protic solvent for reductions with tin(II) chloride.

  • Sodium Bicarbonate (NaHCO₃): Used to neutralize the acidic reaction mixture and precipitate tin salts, facilitating their removal.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in ethanol (15 mL/g of starting material) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting suspension for 30 minutes to ensure complete neutralization and precipitation of tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to afford the crude (2-amino-5-chlorophenyl)methanol.

  • The product can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product(2-amino-5-chlorophenyl)methanol
Reducing AgentTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
SolventEthanol
Typical Yield80-90%
Purity (post-purification)>97%

Experimental Workflow Diagram:

Reduction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_material This compound in Ethanol reaction Reflux (2-3 hours) start_material->reaction reductant Tin(II) Chloride Dihydrate reductant->reaction neutralization Neutralize with NaHCO₃ reaction->neutralization filtration Filter through Celite® neutralization->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Column Chromatography extraction->purification product (2-amino-5-chlorophenyl)methanol purification->product

Caption: Workflow for the reduction of this compound.

Protocol 3: Synthesis of 2-amino-5-chlorobenzaldehyde from (2-amino-5-chlorophenyl)methanol

This protocol outlines the oxidation of the amino alcohol intermediate to the corresponding amino aldehyde, a valuable precursor for many pharmaceutical targets.

Causality of Experimental Choices:

  • Manganese Dioxide (MnO₂): As in Protocol 1, MnO₂ is a mild and selective oxidant for benzylic alcohols. Its use here demonstrates its compatibility with the amino group.

  • Diethyl Ether: A suitable solvent for this oxidation, offering good solubility for the starting material and product, and is easily removed.

Step-by-Step Methodology:

  • To a mixture of manganese dioxide (4.0 eq.) in dry diethyl ether (2 mL/mmol of MnO₂), add a solution of (2-amino-5-chlorophenyl)methanol (1.0 eq.) in dry diethyl ether (2 mL/mmol of starting material) dropwise.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solution through a pad of Celite® and wash the filter cake with diethyl ether.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-5-chlorobenzaldehyde.[1]

  • The crude product is often of sufficient purity for use in subsequent steps without further purification.[1]

Data Presentation:

ParameterValue
Starting Material(2-amino-5-chlorophenyl)methanol
Product2-amino-5-chlorobenzaldehyde
Oxidizing AgentManganese Dioxide (MnO₂)
SolventDiethyl Ether
Typical Yield~99% (crude)[1]
Purity (crude)High, often used directly

Logical Relationship Diagram:

MultiStep_Synthesis A This compound B (2-amino-5-chlorophenyl)methanol A->B Nitro Group Reduction (Protocol 2) C 2-amino-5-chlorobenzaldehyde B->C Alcohol Oxidation (Protocol 3) D Pharmaceutical Intermediate C->D Further Synthesis (e.g., cyclization, condensation)

Caption: Multi-step synthesis from the starting material.

Mechanistic Insights: Understanding Reactivity

The utility of this compound is underpinned by the principles of physical organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. This effect is twofold:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group, particularly at the para position, strongly activates the ring towards nucleophilic attack. This makes the chloro substituent susceptible to displacement by a variety of nucleophiles, although this is a less common transformation for this specific molecule compared to reactions at the other functional groups.

  • Facilitation of Benzylic Alcohol Oxidation: The electron-withdrawing nitro group can stabilize the transition state of the oxidation of the benzylic alcohol, often leading to faster reaction rates compared to electron-rich analogues.

The chemoselectivity observed in the reduction of the nitro group with SnCl₂·2H₂O is a classic example of harnessing the differential reactivity of functional groups. The nitro group is significantly more electrophilic and thus more readily reduced under these conditions than the benzylic alcohol.

Safety Precautions and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5]

  • Handling: Avoid contact with skin and eyes.[2][3][4][5] In case of contact, flush the affected area with copious amounts of water.[2][3][4] Avoid generating dust.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Toxicity: this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[6]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its predictable reactivity and the orthogonal nature of its functional groups allow for the efficient construction of complex molecular scaffolds. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this compound to accelerate their drug discovery and development programs. The protocols and insights provided in this guide serve as a foundation for the innovative application of this compound in the creation of novel therapeutics.

References

Application Notes and Protocols: The Versatile Role of 2-Chloro-4-nitrobenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient discovery and synthesis of novel, effective, and safe crop protection agents. 2-Chloro-4-nitrobenzyl alcohol emerges as a highly valuable and versatile building block due to its trifunctional nature. The presence of a hydroxyl group, a chloro substituent, and a nitro group on the aromatic ring provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures found in several classes of herbicides, fungicides, and insecticides.

The electron-withdrawing nature of the nitro and chloro groups activates the benzylic position, making the hydroxyl group amenable to substitution and derivatization. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of subsequent functionalization possibilities. This guide provides detailed application notes and experimental protocols for the utilization of 2-chloro-4-nitrobenzyl alcohol in the synthesis of key agrochemical intermediates and exemplary active ingredients.

Core Applications in Agrochemical Synthesis

The strategic placement of the chloro and nitro substituents on the benzyl alcohol scaffold makes it a precursor for several important classes of agrochemicals. This section will explore its application in the synthesis of phthalimide-based fungicides/insecticides and as a potential precursor for urea-based herbicides.

Synthesis of Phthalimide-Based Fungicide and Insecticide Intermediates

N-substituted phthalimides are a well-established class of compounds in the agrochemical sector, with notable examples exhibiting both fungicidal and insecticidal properties.[1] The synthesis of N-(2-chloro-4-nitrobenzyl)phthalimide from 2-chloro-4-nitrobenzyl alcohol serves as a crucial first step in the development of novel crop protection candidates within this chemical family. The subsequent reduction of the nitro group to an amine provides a key intermediate for further derivatization to fine-tune biological activity.

G A Starting Material: 2-Chloro-4-nitrobenzyl Alcohol B Activation of Hydroxyl Group (e.g., via Appel Reaction) A->B Step 1 C Nucleophilic Substitution with Potassium Phthalimide B->C Step 2 D Intermediate: N-(2-chloro-4-nitrobenzyl)phthalimide C->D E Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) D->E Step 3 F Key Intermediate: N-(4-amino-2-chlorobenzyl)phthalimide E->F G Further Derivatization (e.g., amide or sulfonamide formation) F->G Step 4 H Library of Potential Agrochemicals G->H I Biological Screening (Fungicidal/Insecticidal Assays) H->I

Caption: Synthetic workflow for the preparation and evaluation of phthalimide-based agrochemical candidates.

This protocol details a two-step, one-pot synthesis of N-(2-chloro-4-nitrobenzyl)phthalimide from 2-chloro-4-nitrobenzyl alcohol via an in-situ formation of the corresponding benzyl bromide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-4-nitrobenzyl alcohol52301-88-9187.5810.0 g0.053
Carbon tetrabromide (CBr4)558-13-4331.6321.2 g0.064
Triphenylphosphine (PPh3)603-35-0262.2916.8 g0.064
Potassium phthalimide1074-82-4185.2210.9 g0.059
Dichloromethane (DCM)75-09-284.93200 mL-
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-chloro-4-nitrobenzyl alcohol (10.0 g, 0.053 mol) and triphenylphosphine (16.8 g, 0.064 mol).

  • Dissolve the solids in 200 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Appel Reaction (In-situ Bromination): Slowly add a solution of carbon tetrabromide (21.2 g, 0.064 mol) in 50 mL of DCM to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of 2-chloro-4-nitrobenzyl bromide by Thin Layer Chromatography (TLC).

  • Nucleophilic Substitution: In a separate flask, dissolve potassium phthalimide (10.9 g, 0.059 mol) in 50 mL of N,N-dimethylformamide (DMF).

  • Add the potassium phthalimide solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield N-(2-chloro-4-nitrobenzyl)phthalimide as a solid.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Precursor for Urea-Based Herbicides

2-Chloro-4-nitrotoluene is a known intermediate for the synthesis of the herbicide Chlortoluron.[2] While 2-chloro-4-nitrobenzyl alcohol is not the direct precursor, it can be readily oxidized to the corresponding 2-chloro-4-nitrobenzaldehyde, which can then be further transformed. Alternatively, the hydroxyl group can be removed to yield 2-chloro-4-nitrotoluene. A more direct route involves the reduction of the nitro group of 2-chloro-4-nitrobenzyl alcohol to form 4-amino-2-chlorobenzyl alcohol, which can then be derivatized.

G A Starting Material: 2-Chloro-4-nitrobenzyl Alcohol B Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) A->B Step 1 C Intermediate: 4-Amino-2-chlorobenzyl alcohol B->C D Reaction with Phosgene or a Phosgene Equivalent C->D Step 2 E Intermediate: 4-(Isocyanatomethyl)-3-chlorophenyl isocyanate D->E F Reaction with a Primary or Secondary Amine E->F Step 3 G Urea-Based Herbicide Candidate F->G

Caption: Synthetic pathway to a potential urea-based herbicide from 2-chloro-4-nitrobenzyl alcohol.

This protocol details the reduction of the nitro group of 2-chloro-4-nitrobenzyl alcohol.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-4-nitrobenzyl alcohol52301-88-9187.5810.0 g0.053
Iron powder (Fe)7439-89-655.8414.8 g0.265
Concentrated Hydrochloric Acid (HCl)7647-01-036.462 mL-
Ethanol64-17-546.07150 mL-
Water7732-18-518.0250 mL-
Sodium Bicarbonate (NaHCO3)144-55-884.01As needed-
Ethyl Acetate141-78-688.11200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrobenzyl alcohol (10.0 g, 0.053 mol), iron powder (14.8 g, 0.265 mol), ethanol (150 mL), and water (50 mL).

  • Reaction: Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid (2 mL) dropwise to the refluxing mixture.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to yield 4-amino-2-chlorobenzyl alcohol. Further purification can be achieved by column chromatography on silica gel if necessary.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: Off-white to light brown solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This amino alcohol intermediate can then be used in subsequent steps to synthesize urea-based herbicides.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the formation of the desired product. The final products should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Expected yields are provided as a benchmark for successful execution of the protocol. Any significant deviation from the expected yield or the presence of major impurities would indicate a need to revisit the experimental parameters.

Conclusion

2-Chloro-4-nitrobenzyl alcohol is a valuable and versatile starting material for the synthesis of a variety of potential agrochemicals. Its unique combination of functional groups allows for the straightforward synthesis of key intermediates for classes of compounds with known fungicidal, insecticidal, and herbicidal activities. The protocols detailed in this guide provide a solid foundation for researchers and scientists in the field of drug development to explore the potential of this building block in the discovery of new and effective crop protection solutions.

References

Application Note: A Validated Protocol for the Selective Oxidation of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the selective oxidation of (2-chloro-4-nitrophenyl)methanol to its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. This transformation is critical for the synthesis of various pharmaceutical intermediates and fine chemicals. Among several common oxidation methodologies, the Dess-Martin periodinane (DMP) oxidation is presented as the principal protocol due to its exceptionally mild reaction conditions, high chemoselectivity, operational simplicity, and excellent yields.[1][2] We offer an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and a comprehensive troubleshooting guide. This document is intended to equip researchers, scientists, and drug development professionals with a reliable and reproducible method for this key synthetic step.

Introduction: The Challenge of Selective Aldehyde Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. The product, 2-chloro-4-nitrobenzaldehyde, is a highly valuable building block, featuring versatile functional groups that are precursors to a wide range of more complex molecules in medicinal chemistry and materials science.[3] The primary challenge in this synthesis is preventing the over-oxidation of the nascent aldehyde to the thermodynamically more stable carboxylic acid. This is particularly crucial when dealing with substrates bearing sensitive functional groups, such as the nitro group in this compound, which can be incompatible with harsh oxidizing agents or reaction conditions.

While classical methods using chromium-based reagents like Pyridinium chlorochromate (PCC) are effective, they suffer from significant drawbacks, including the toxicity of chromium and the generation of hazardous waste.[4][5] Other methods, such as the Swern oxidation, are highly efficient but require cryogenic temperatures (typically -78 °C) and produce malodorous and toxic byproducts.[6][7]

The Dess-Martin periodinane (DMP) oxidation emerges as a superior alternative for this specific transformation. It operates at room temperature under neutral pH, exhibits broad functional group tolerance, and typically proceeds to completion in a short timeframe with a straightforward work-up.[1][2] These characteristics make it an ideal choice for complex, multi-functionalized molecules frequently encountered in drug development.[8]

Mechanism Spotlight: The Dess-Martin Oxidation

The efficacy of DMP lies in its structure as a hypervalent iodine(V) compound. The reaction proceeds through a ligand exchange mechanism where the alcohol substrate displaces one of the acetate ligands on the iodine center. This is followed by an intramolecular proton transfer and subsequent E2-type elimination to yield the desired aldehyde, acetic acid, and a reduced iodinane byproduct.[1] The entire process is conducted in anhydrous organic solvents, which is key to preventing the formation of a hydrate intermediate from the aldehyde, thereby precluding over-oxidation to the carboxylic acid.[5]

Dess_Martin_Oxidation_Mechanism Alcohol R-CH₂-OH Intermediate R-CH₂-O-I(OAc)₂-R' Alcohol->Intermediate DMP I(OAc)₃-R' Intermediate_2 R-CH₂-O-I(OAc)₂-R' Products R-CHO + I(OAc)-R' + HOAc Intermediate_2->Products Base (Acetate)

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Principal Protocol: Oxidation using Dess-Martin Periodinane

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeQuantityM. Wt.MmolEq.
This compound≥98%1.88 g187.5710.01.0
Dess-Martin Periodinane (DMP)≥97%5.09 g424.1412.01.2
Dichloromethane (DCM), AnhydrousACS Grade100 mL---
Sodium Bicarbonate (NaHCO₃)ReagentSaturated Sol.50 mL--
Sodium Thiosulfate (Na₂S₂O₃)Reagent10% (w/v) Sol.50 mL--
Diethyl Ether (Et₂O)ACS Grade100 mL---
Magnesium Sulfate (MgSO₄), AnhydrousReagent~5 g---
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Glass funnel and filter paper or Büchner funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., glass column, silica gel)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Fume Hood: Perform all steps of this protocol in a well-ventilated fume hood.

  • Dess-Martin Periodinane (DMP): DMP is a potentially shock-sensitive and explosive compound, especially when heated.[10] Avoid grinding the solid or heating it above 130 °C.[11] It is also an oxidizing agent; keep it away from combustible materials.[12][13]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care to avoid inhalation and skin contact.

Experimental Workflow

Caption: Step-by-step workflow for the DMP oxidation protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.88 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the starting material is fully dissolved.

  • DMP Addition: At room temperature, add the Dess-Martin periodinane (5.09 g, 12.0 mmol, 1.2 eq.) to the stirring solution in 3-4 portions over 10 minutes. A mild exotherm may be observed. The mixture will become a cloudy suspension as the reaction progresses.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting alcohol spot is no longer visible (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of NaHCO₃ and 50 mL of a 10% (w/v) aqueous solution of Na₂S₂O₃. Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear. This step quenches excess DMP and dissolves the iodinane byproduct.[14][15]

  • Aqueous Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate to afford 2-chloro-4-nitrobenzaldehyde as a solid.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Impure or hydrolyzed DMP.[11]2. Insufficient reaction time.1. Use fresh, high-quality DMP. Store it properly under inert gas.2. Allow the reaction to stir for a longer period, continuing to monitor by TLC.
Difficult Filtration / Gummy Byproduct The reduced iodinane byproduct can be difficult to handle.1. Ensure the quenching step with NaHCO₃/Na₂S₂O₃ is performed thoroughly to dissolve the byproduct.[15]2. Before work-up, dilute the reaction mixture with a solvent in which the byproduct is insoluble, such as diethyl ether, to precipitate it as a filterable solid.[16]
Low Yield 1. Product trapped in the solid byproduct during work-up.2. Over-oxidation (unlikely but possible with wet DMP).1. After quenching, ensure all solids are dissolved before extraction. If filtration is used, wash the solid cake thoroughly with the reaction solvent.2. Ensure all solvents and reagents are anhydrous. Use freshly opened or properly stored anhydrous DCM.

Alternative Methodologies

While the DMP protocol is highly recommended, other methods can be effective depending on available resources and scale.

  • Swern Oxidation: Utilizes DMSO activated by oxalyl chloride at -78 °C. It is an excellent method for preventing over-oxidation but requires specialized low-temperature equipment and careful handling of toxic and odorous reagents.[6][17]

  • TEMPO-Catalyzed Aerobic Oxidation: A "green chemistry" approach using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-catalyst (e.g., a copper salt) and using air or oxygen as the terminal oxidant.[18][19][20] This method avoids stoichiometric, hazardous reagents but may require more extensive optimization of reaction conditions.

Conclusion

The Dess-Martin periodinane oxidation provides a robust, reliable, and highly selective method for the synthesis of 2-chloro-4-nitrobenzaldehyde from its corresponding alcohol. The protocol's mild conditions, operational simplicity, and straightforward work-up make it exceptionally well-suited for use in research and development environments where purity and reproducibility are paramount. By following the detailed procedure and safety guidelines outlined in this note, researchers can confidently achieve high yields of this important synthetic intermediate.

References

Application Notes and Protocols for the Enzymatic Synthesis of (2-chloro-4-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details the enzymatic synthesis of (2-chloro-4-nitrophenyl)methanol and its derivatives, crucial intermediates in the pharmaceutical and agrochemical industries.[1] We present two robust biocatalytic strategies: the stereoselective reduction of a prochiral ketone using an alcohol dehydrogenase (ADH) and the kinetic resolution of a racemic alcohol employing a lipase. This document provides not only step-by-step protocols but also the underlying scientific principles, enabling researchers to understand and adapt these methods for their specific needs. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure experimental success.

Introduction: The Significance of this compound Derivatives and the Biocatalytic Advantage

This compound and its chiral derivatives are valuable building blocks in organic synthesis.[1] Their utility stems from the presence of multiple functional groups that can be selectively manipulated to construct more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.[1] Chiral alcohols, in particular, are of immense interest as they are key components in many biologically active compounds.[2][3]

Traditional chemical synthesis of these compounds often requires harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification procedures to separate enantiomers. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more efficient alternative.[4] Enzymes operate under mild conditions (physiological pH and temperature), exhibit remarkable chemo-, regio-, and stereoselectivity, and can significantly simplify downstream processing.[4][5] This guide focuses on two powerful classes of enzymes for the synthesis of chiral this compound derivatives: Alcohol Dehydrogenases (ADHs) and Lipases.[5][6]

Strategy 1: Asymmetric Synthesis of Chiral this compound via Alcohol Dehydrogenase (ADH) Reduction

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide cofactors such as NAD⁺/NADH or NADP⁺/NADPH.[6][7] For synthetic purposes, the reduction of a prochiral ketone, such as 2-chloro-4-nitroacetophenone, to a chiral alcohol is of particular interest.[8] The stereochemical outcome of the reduction is dictated by the specific ADH used, with different enzymes exhibiting distinct selectivities (Prelog or anti-Prelog) for hydride delivery to the carbonyl face.[4][9]

Principle of ADH-Catalyzed Asymmetric Reduction

The core of this methodology is the stereoselective transfer of a hydride from a reduced nicotinamide cofactor (NAD(P)H) to the carbonyl carbon of the ketone substrate. To make the process economically viable, the expensive cofactor must be regenerated in situ. A common and effective approach is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), oxidizes a cheap substrate (glucose or formate, respectively) to regenerate the NAD(P)H consumed in the primary reaction.[3][4]

ADH_Reduction_Workflow cluster_main ADH-Catalyzed Reduction cluster_cofactor Cofactor Regeneration Ketone 2-Chloro-4-nitroacetophenone ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Substrate Alcohol Chiral (S)- or (R)- This compound ADH->Alcohol Product (>99% ee) NADP NADP+ ADH->NADP Oxidized Cofactor RegenEnzyme e.g., Glucose Dehydrogenase (GDH) NADP->RegenEnzyme NADPH NADPH NADPH->ADH Hydride Donor RegenEnzyme->NADPH Byproduct Gluconolactone RegenEnzyme->Byproduct CoSubstrate Glucose CoSubstrate->RegenEnzyme Lipase_Resolution_Workflow cluster_input Starting Materials cluster_output Separated Products (at ~50% conversion) Racemate Racemic (R,S)- This compound Lipase Lipase (e.g., CAL-B) Racemate->Lipase AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase SlowReactant (S)-Alcohol (Unreacted) Lipase->SlowReactant Slow Reaction FastProduct (R)-Ester (Product) Lipase->FastProduct Fast Reaction

References

Application Note: A Robust HPLC Method for the Analysis of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-chloro-4-nitrophenyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities. The developed method is tailored for researchers, scientists, and drug development professionals, providing a reliable tool for purity assessment, stability studies, and quality control. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and high-throughput. The rationale behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development.

Introduction

This compound is a critical building block in organic synthesis. Its purity directly impacts the quality and yield of downstream products. Therefore, a reliable and efficient analytical method for its quantification is paramount. This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for the determination of this compound. The method is designed to be easily implemented in a standard analytical laboratory.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1][2][3]
Molecular Weight 187.58 g/mol [1][2]
LogP 1.60[4]
Predicted pKa ~13.57 (for a similar isomer)
UV Absorbance Strong absorbance in the UV region, characteristic of nitrophenolic compounds.[5][6]
CAS Number 52301-88-9[1][2][3][4]

HPLC Method and Rationale

Based on the analyte's properties, a reversed-phase HPLC method was developed.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Rationale for Method Parameters
  • Stationary Phase (Column): A C18 column was selected due to the moderate polarity of this compound. The non-polar C18 stationary phase provides sufficient retention and good peak shape for the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and good elution strength.[7] The addition of 0.1% phosphoric acid helps to protonate any free silanol groups on the silica-based stationary phase, which minimizes peak tailing and ensures a consistent retention time.[4] An isocratic elution is employed for its simplicity, robustness, and suitability for routine quality control analysis.

  • Detection Wavelength: 254 nm was chosen as a robust and widely applicable wavelength for aromatic compounds containing nitro groups. For higher sensitivity, it is recommended to determine the analyte's specific λmax by scanning a standard solution from 200 to 400 nm and selecting the wavelength of maximum absorbance.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

Experimental Protocols

Preparation of Mobile Phase
  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the mixture.

  • Mix thoroughly and sonicate for 15 minutes to degas the solution.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase and mix well.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (Illustrative)

A comprehensive method validation should be performed according to ICH guidelines. The following provides an illustrative summary of expected validation parameters.

Validation ParameterAcceptance CriteriaExpected Outcome
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.The method is expected to be highly specific.
Linearity Correlation coefficient (r²) ≥ 0.999A linear response is expected over the concentration range of 1-100 µg/mL.
Accuracy Recovery between 98.0% and 102.0%The method is expected to be accurate.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0%The method is expected to be precise.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).The method is expected to be robust.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analysis of this compound using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) Injector Autosampler/ Injector MobilePhase->Injector Eluent Standard Standard Solution Standard->Injector Sample Sample Solution Sample->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analytical workflow for this compound.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The method is simple, robust, and suitable for routine quality control in both research and industrial settings. The detailed explanation of the rationale behind the method development empowers scientists to understand, implement, and troubleshoot the analysis effectively.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-Chloro-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Modification of a Versatile Building Block

2-Chloro-4-nitrobenzyl alcohol is a valuable bifunctional molecule in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its aromatic ring is substituted with a chloro group and a strongly electron-withdrawing nitro group, which significantly influences its reactivity and provides handles for further chemical transformations. The primary alcohol (hydroxyl group) is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The presence of the electron-withdrawing nitro and chloro substituents decreases the electron density on the benzylic carbon. This electronic effect can disfavor reactions that proceed through a carbocationic intermediate (SN1-type reactions) by destabilizing the positive charge. However, for reactions involving the deprotonation of the hydroxyl group, such as in the Williamson ether synthesis, the electron-withdrawing nature of the substituents enhances the acidity of the alcohol, facilitating the formation of the corresponding alkoxide.

This guide provides detailed protocols for three common and versatile derivatization strategies for the hydroxyl group of 2-chloro-4-nitrobenzyl alcohol: esterification, etherification, and silylation. Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and guidance on the characterization of the resulting derivatives.

Esterification: Installation of Carbonyl Functionality

Esterification of 2-chloro-4-nitrobenzyl alcohol introduces an ester linkage, a common functional group in pharmaceuticals and prodrugs. The most straightforward and efficient method for this transformation is the reaction with an acyl chloride in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents, ensuring a rapid and often high-yielding reaction with the primary alcohol.

  • Base (e.g., Triethylamine, Pyridine): A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of HCl would otherwise protonate the starting alcohol and the basic reagents, halting the reaction. A tertiary amine like triethylamine is commonly used as it is non-nucleophilic and will not compete with the alcohol in reacting with the acyl chloride.

  • Solvent (e.g., Dichloromethane, THF): Anhydrous aprotic solvents are essential to prevent the hydrolysis of the highly reactive acyl chloride.

Experimental Protocol: Esterification with an Acyl Chloride

This protocol describes a general procedure for the esterification of 2-chloro-4-nitrobenzyl alcohol with an acyl chloride.

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Caption: Workflow for the esterification of 2-chloro-4-nitrobenzyl alcohol.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chloro-4-nitrobenzyl alcohol187.5810.01.0
Acyl Chloride (e.g., Acetyl Chloride)Varies12.01.2
Triethylamine (Et₃N)101.1915.01.5
Anhydrous Dichloromethane (DCM)---
Deionized Water---
1 M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate (NaHCO₃)---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-nitrobenzyl alcohol (1.88 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (2.1 mL, 15.0 mmol) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add the acyl chloride (12.0 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of 2-chloro-4-nitrobenzyl alcohol, this SN2 reaction involves the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide.

Causality of Experimental Choices:

  • Base (e.g., NaH, K₂CO₃): The choice of base is critical. A strong base like sodium hydride (NaH) is highly effective for deprotonating the alcohol, driving the equilibrium towards the alkoxide. For more activated alcohols, a weaker base like potassium carbonate (K₂CO₃) can also be sufficient.[1] The enhanced acidity of 2-chloro-4-nitrobenzyl alcohol due to the electron-withdrawing groups makes deprotonation more favorable compared to unsubstituted benzyl alcohol.

  • Alkyl Halide: Primary alkyl halides are ideal electrophiles for this SN2 reaction to minimize competing elimination reactions.[2][3]

  • Solvent (e.g., THF, DMF, Acetonitrile): Anhydrous polar aprotic solvents are preferred as they can solvate the cation of the base but do not protonate the highly reactive alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a 2-chloro-4-nitrobenzyl ether using sodium hydride and an alkyl halide.

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Caption: Workflow for the Williamson ether synthesis of 2-chloro-4-nitrobenzyl alcohol.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chloro-4-nitrobenzyl alcohol187.5810.01.0
Sodium Hydride (NaH, 60% in mineral oil)24.0012.01.2
Alkyl Halide (e.g., Ethyl Iodide)Varies11.01.1
Anhydrous Tetrahydrofuran (THF)---
Saturated Ammonium Chloride (NH₄Cl)---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (30 mL) to the washed NaH and cool the suspension to 0°C.

  • In a separate flask, dissolve 2-chloro-4-nitrobenzyl alcohol (1.88 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the alcohol solution to the stirred NaH suspension at 0°C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the alkyl halide (11.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography on silica gel.

Silylation: Protection of the Hydroxyl Group

Silylation is a common strategy to protect the hydroxyl group, rendering it inert to a variety of reaction conditions. Silyl ethers are generally stable to bases, organometallic reagents, and many oxidizing and reducing agents. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.

Causality of Experimental Choices:

  • Silyl Chloride (e.g., TBDMSCl, TIPSCl): Tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are common silylating agents that provide silyl ethers with good stability. The steric bulk of the silyl group influences the ease of formation and the conditions required for deprotection.

  • Base (e.g., Imidazole, Triethylamine): A weak, non-nucleophilic base is used to activate the silyl chloride and to scavenge the HCl produced. Imidazole is particularly effective in catalyzing the silylation reaction.[4]

  • Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are required to prevent hydrolysis of the silyl chloride.

Experimental Protocol: Silylation with a Silyl Chloride

This protocol provides a general method for the protection of 2-chloro-4-nitrobenzyl alcohol as a silyl ether.

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References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of (2-chloro-4-nitrophenyl)methanol. This resource is designed for researchers and drug development professionals who are looking to achieve high purity for this critical chemical intermediate. Recrystallization is a powerful and elegant technique, but its success hinges on a solid understanding of the underlying principles and a keen eye for troubleshooting. This guide moves beyond a simple protocol, offering insights into the causality behind each step to empower you to overcome common challenges in your laboratory work.

Part 1: The 'Why' - Core Principles of Recrystallization

Recrystallization is a purification technique used to separate a desired solid compound from impurities. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near its boiling point) but will have very limited solubility for it at low temperatures (e.g., 0-4 °C).[1]

The process works because crystal lattice formation is a highly specific process; only molecules of the same compound fit well into the crystal structure.[1] Impurities tend to remain in the solution (the "mother liquor") as the desired compound crystallizes upon cooling.

The success of this technique is fundamentally governed by the selection of an appropriate solvent, making this the most critical step in the entire process.[2]

Part 2: Experimental Protocol

This section provides a detailed methodology for the recrystallization of this compound.

Step 1: Solvent Selection Screening

The choice of solvent is paramount. Given the polar nature of the hydroxyl and nitro functional groups in this compound, polar solvents are a logical starting point.[3]

  • Place approximately 20-30 mg of the crude material into several small test tubes.

  • Add a different potential solvent to each tube (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, toluene) dropwise at room temperature, observing solubility.

  • An ideal solvent will show poor solubility at room temperature.[1]

  • Gently heat the tubes containing undissolved solid to the boiling point of the solvent. The compound should dissolve completely.[4]

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is one that dissolves the compound when hot and yields a high recovery of crystalline solid upon cooling.

Data Summary: Solvent Selection Guide for this compound
SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Remarks
Ethanol PolarHighLowOften a good choice for nitroaryl compounds.[3]
Isopropanol PolarHighLowA good alternative to ethanol, slightly less polar.
Methanol PolarVery HighModerateMay be too good a solvent, potentially leading to lower recovery.[5][6]
Water Very PolarVery LowInsolubleUnlikely to be a good single solvent but could be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol).[7]
Ethyl Acetate Polar AproticHighModerateA potential candidate, may require a co-solvent like hexanes to reduce cold solubility.[7]
Toluene Non-polarModerateLowMay be effective, especially if impurities are highly polar.
Hexanes Non-polarVery LowInsolubleNot suitable as a primary solvent but excellent as an "anti-solvent" in a two-solvent system.
Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the solid just dissolves. Using the minimum volume of boiling solvent is crucial for maximizing yield.[4]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly to prevent boiling over, and add a small amount of activated charcoal (1-2% by weight).[8] Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[8]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8] Using a pre-heated funnel can help prevent this.[8]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives impurities time to be excluded from the growing crystal lattice.[4]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of the desired product.[4]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for an extended period or by transferring them to a desiccator. A wet solid will give an inaccurate melting point due to solvent acting as an impurity.[9]

Workflow Visualization

Recrystallization_Workflow start Crude Solid in Flask add_solvent Add minimum hot solvent to dissolve start->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved insoluble_check Insoluble impurities or color present? dissolved->insoluble_check hot_filter Hot Gravity Filtration (optional: add charcoal first) insoluble_check->hot_filter Yes cool Slowly cool to room temperature insoluble_check->cool No hot_filter->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath vacuum_filter Collect crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow from crude solid to pure product.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q1: My compound 'oiled out' as a liquid instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts and separates from the solution at a temperature above its melting point before it can crystallize.[10] This is common if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure, causing a large melting point depression.[10]

  • The Fix: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.[11] If using a mixed-solvent system, add more of the "good" solvent (the one the compound is more soluble in). Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.[10]

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a common problem and usually has one of two causes: too much solvent was used, or the solution is supersaturated.

  • Too Much Solvent: This is the most frequent cause.[10] If the solution is not saturated at the cold temperature, crystals will not form. The remedy is to heat the solution and boil off some of the solvent to increase the concentration.[11] Once the volume is reduced, attempt the cooling process again.

  • Supersaturation: The solution may be holding more dissolved solute than it theoretically should.[10] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth to begin.[4][10]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization.[4]

Q3: My final yield of pure crystals is very low. What are the likely causes?

A: A low yield can be frustrating. The most common culprits are:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the solid will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][11]

  • Premature Crystallization: If the compound crystallizes during the hot filtration step, you will lose product on the filter paper. Ensure your funnel is pre-heated and the transfer is done quickly.[8]

  • Inappropriate Washing: Washing the collected crystals with room-temperature solvent or using too large a volume of cold solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

  • Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation.

Q4: The recrystallized product is still colored. How can I improve this?

A: If your final product retains a colored tint, it indicates the presence of colored impurities that co-crystallized.

  • The Fix: This issue can often be resolved by using activated charcoal (decolorizing carbon).[8] Perform the recrystallization again, but this time, after dissolving the solid in the hot solvent, add a small amount of charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before proceeding with the cooling and crystallization steps.[8]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is a mixed-solvent recrystallization and when should I use it?

A: A mixed-solvent (or two-solvent) system is used when no single solvent has the ideal properties for recrystallization. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[1]

You would use this method by dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached. A drop or two of the hot "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1] A common example is an ethanol-water system.[7]

Q2: Why is it so important to use an Erlenmeyer flask instead of a beaker?

A: An Erlenmeyer flask is preferred due to its narrow neck, which reduces solvent evaporation during heating.[12] This is critical because if the solvent evaporates too quickly, it can cause premature crystallization and can change the concentration of your solution, making the process difficult to control. The narrow neck also makes it easier to swirl the contents without splashing and can be stoppered during the cooling phase to prevent contamination.

Q3: How pure can I expect my compound to be after one recrystallization?

A: A single, well-executed recrystallization can significantly improve purity, often removing the majority of impurities. The final purity depends on the nature and amount of the initial impurities. Purity should be assessed using analytical techniques such as melting point analysis (a pure compound will have a sharp, narrow melting range at the literature value) or chromatography (e.g., HPLC, TLC).[13] For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

References

Technical Support Center: Optimizing the Sodium Borohydride Reduction of 2-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of 2-chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this important synthetic transformation. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Core Principles: Understanding the Chemoselectivity

The reduction of 2-chloro-4-nitrobenzaldehyde to 2-chloro-4-nitrobenzyl alcohol is a classic example of chemoselective synthesis. The primary challenge is to reduce the aldehyde functional group while leaving the aromatic nitro group intact. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature.[1]

Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride is highly selective for reducing aldehydes and ketones.[2][3] This selectivity stems from the difference in electrophilicity between the carbonyl carbon of the aldehyde and the nitrogen atom of the nitro group. The aldehyde's carbonyl carbon is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride ion (H⁻) delivered from NaBH₄.[4] Under standard conditions, NaBH₄ alone is not strong enough to reduce an aromatic nitro group.[5][6]

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion from the borohydride complex ([BH₄]⁻) attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a new C-H bond and a tetracoordinate borate-alkoxide intermediate.[4][7]

  • Protonation: During the workup step, a protic solvent (like water or alcohol, often with a mild acid) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol product, 2-chloro-4-nitrobenzyl alcohol.[8][9]

Caption: Mechanism of aldehyde reduction by NaBH₄.

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride preferred over lithium aluminum hydride (LiAlH₄) for this reaction? A1: Sodium borohydride is a milder and more selective reducing agent.[2] LiAlH₄ is powerful enough to reduce both the aldehyde and the nitro group, which would lead to the formation of 2-chloro-4-aminobenzyl alcohol, destroying the desired chemoselectivity.[10] Additionally, NaBH₄ is safer to handle, as it can be used in protic solvents like ethanol or methanol and is less reactive with water compared to LiAlH₄, which requires strictly anhydrous conditions.[8][11]

Q2: Can the nitro group be reduced by NaBH₄ under any circumstances? A2: While NaBH₄ alone does not typically reduce aromatic nitro groups, its reducing power can be enhanced by combination with transition metal salts (e.g., NiCl₂, CoCl₂, CuSO₄).[5][12] If your starting materials or solvents are contaminated with such metals, you may observe undesired reduction of the nitro group. Furthermore, using a large excess of NaBH₄ at elevated temperatures for prolonged periods might lead to minor reduction of the nitro group, though this is uncommon.

Q3: What are the best solvents for this reduction? A3: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most commonly used because they readily dissolve both the aldehyde and NaBH₄.[7][13] They also serve as the proton source for the final step. However, NaBH₄ reacts slowly with these solvents to generate hydrogen gas, a reaction that is accelerated by heat.[8] Therefore, the reaction is often run at low temperatures (e.g., 0 °C) to control this side reaction. Aprotic solvents like tetrahydrofuran (THF) can also be used, but a separate proton source must be added during the workup.[7]

Q4: How much sodium borohydride should be used? A4: Stoichiometrically, one mole of NaBH₄ can provide four moles of hydride ions, meaning it can reduce four moles of aldehyde.[1] In practice, a slight excess is used to ensure complete reaction and to compensate for any reaction with the solvent. A common range is 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde. Using a large excess should be avoided as it can increase side reactions and complicates the workup.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Troubleshooting_Guide start Problem Observed During Reaction incomplete_rxn Incomplete Aldehyde Conversion (Starting material on TLC) start->incomplete_rxn nitro_reduction Nitro Group Reduced (New polar spot on TLC) start->nitro_reduction side_products Multiple Unidentified Products start->side_products workup_issue Difficult Workup (Emulsion, poor extraction) start->workup_issue sol_incomplete1 Cause: Insufficient Reagent/Time incomplete_rxn->sol_incomplete1 sol_nitro1 Cause: High Temp / Metal Contamination nitro_reduction->sol_nitro1 sol_side1 Cause: Reagent Decomposition / High Temp side_products->sol_side1 sol_workup1 Cause: Boron Salts / pH workup_issue->sol_workup1 sol_incomplete2 Solution: 1. Add small portion of NaBH₄. 2. Increase reaction time. 3. Check NaBH₄ quality (hygroscopic). sol_incomplete1->sol_incomplete2 sol_nitro2 Solution: 1. Run reaction at 0°C or below. 2. Use high-purity solvents/reagents. 3. Avoid large excess of NaBH₄. sol_nitro1->sol_nitro2 sol_side2 Solution: 1. Add NaBH₄ portion-wise at 0°C. 2. Ensure solvent is not acidic. 3. Monitor closely with TLC. sol_side1->sol_side2 sol_workup2 Solution: 1. For emulsions, add brine (sat. NaCl). 2. Adjust pH carefully during quench. 3. Filter off insoluble boron salts before extraction. sol_workup1->sol_workup2 Experimental_Workflow setup 1. Reaction Setup (Reagents + Solvent at 0°C) addition 2. NaBH₄ Addition (Portion-wise, maintain temp) setup->addition monitor 3. TLC Monitoring (Track SM disappearance) addition->monitor workup 4. Quench & Workup (NH₄Cl, Extraction) monitor->workup Reaction Complete purify 5. Purification (Recrystallization or Chromatography) workup->purify characterize 6. Characterization (NMR, IR, MS, MP) purify->characterize

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-chloro-4-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your experimental outcomes, troubleshoot issues, and enhance overall yield and purity.

The primary and most reliable method for synthesizing 2-chloro-4-nitrobenzyl alcohol is the chemoselective reduction of its parent aldehyde, 2-chloro-4-nitrobenzaldehyde. This process, while straightforward in principle, requires careful control of reaction parameters to prevent side reactions and maximize product yield. The most common reducing agent for this transformation is sodium borohydride (NaBH₄), which is favored for its selectivity in reducing aldehydes and ketones in the presence of more resistant functional groups like nitro groups.[1][2]

Core Synthesis Workflow: Aldehyde Reduction

The general workflow involves the reduction of the aldehyde functional group to a primary alcohol. Understanding this process is key to troubleshooting potential issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 2-chloro-4-nitrobenzaldehyde in an appropriate solvent (e.g., Ethanol/THF) Add_NaBH4 Portion-wise addition of Sodium Borohydride (NaBH4) Start->Add_NaBH4 Cool solution Stir Stir at controlled temperature (e.g., 0°C to RT) Add_NaBH4->Stir Monitor Monitor reaction progress (e.g., via TLC) Stir->Monitor Quench Quench excess NaBH4 (e.g., with dilute acid or water) Monitor->Quench Reaction complete Extract Extract product with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., with Na2SO4 or MgSO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify crude product (e.g., Recrystallization or Chromatography) Evaporate->Purify End Characterize final product (NMR, IR, MP) Purify->End

Caption: General experimental workflow for the synthesis of 2-chloro-4-nitrobenzyl alcohol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My final yield is consistently low. What are the most likely causes?

A low yield is one of the most common issues and can stem from several factors related to reagents, reaction conditions, or the work-up procedure.

  • Cause 1: Degradation of Sodium Borohydride (NaBH₄)

    • Explanation: Sodium borohydride is sensitive to moisture and can decompose over time, reducing its effective hydride concentration. Using partially decomposed NaBH₄ will result in an insufficient amount of reducing agent to complete the reaction.

    • Solution: Use freshly opened or properly stored NaBH₄. Store it in a desiccator in a tightly sealed container. To be certain of its activity, consider standardizing a solution of NaBH₄ before use if you suspect degradation.

  • Cause 2: Inadequate Stoichiometry

    • Explanation: Each mole of NaBH₄ can theoretically provide four hydride ions (H⁻). However, in protic solvents like ethanol, some hydride is consumed by reaction with the solvent. Therefore, a stoichiometric excess is required.

    • Solution: Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.5 to 2.0 molar equivalents relative to the aldehyde. See the table below for recommended parameters.

  • Cause 3: Improper Temperature Control

    • Explanation: The addition of NaBH₄ can be exothermic. If the temperature rises uncontrollably, it can accelerate the decomposition of the reducing agent and promote side reactions, thus lowering the yield of the desired product.

    • Solution: Add the NaBH₄ portion-wise (in small amounts over time) to a cooled solution (0-5 °C) of the aldehyde to manage the heat generated. Maintain this temperature for a period before allowing the reaction to warm to room temperature.

  • Cause 4: Product Loss During Work-up

    • Explanation: 2-chloro-4-nitrobenzyl alcohol has moderate polarity. During the extraction phase, it can be lost to the aqueous layer if the pH is not controlled or if an insufficient volume of organic solvent is used.

    • Solution: Ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the alcohol in the aqueous phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

Q2: I'm observing an unexpected byproduct. How can I identify and eliminate it?

The presence of byproducts is a clear indicator of non-selective reactions. The two most likely culprits are the reduction of the nitro group or a Cannizzaro reaction.

  • Byproduct 1: 2-Chloro-4-aminobenzyl alcohol (from Nitro Reduction)

    • Identification: This byproduct is more polar than the desired product and will have a lower Rf value on a TLC plate. Its presence can be confirmed by ¹H NMR (appearance of a broad -NH₂ signal) and mass spectrometry.

    • Explanation: While NaBH₄ alone does not typically reduce aromatic nitro groups, this side reaction can be inadvertently promoted if your reagents are contaminated with transition metal impurities (e.g., nickel, cobalt), which can catalyze the reduction.[3][4][5]

    • Solution: Use high-purity, analytical grade reagents and solvents. Ensure your glassware is scrupulously clean. Avoid using metal spatulas to handle the NaBH₄ if contamination is suspected. If this issue persists, consider alternative, milder reducing agents.

  • Byproduct 2: 2-Chloro-4-nitrobenzoic acid and 2-Chloro-4-nitrobenzyl alcohol (from Cannizzaro Reaction)

    • Identification: The presence of 2-chloro-4-nitrobenzoic acid can be detected by a change in pH or by extraction into a basic aqueous solution.

    • Explanation: The Cannizzaro reaction is a disproportionation of two aldehyde molecules in the presence of a strong base to yield a carboxylic acid and a primary alcohol.[6] While NaBH₄ is not a strong base, if your reaction conditions inadvertently become strongly basic (e.g., from a contaminated starting material or improper work-up), this side reaction can occur.

    • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up. The reduction with NaBH₄ is typically performed under neutral conditions in a protic solvent.

Q3: The reaction seems incomplete, and I'm recovering a lot of starting material. What should I adjust?

Recovering a significant amount of 2-chloro-4-nitrobenzaldehyde indicates that the reduction has not gone to completion.

  • Cause 1: Insufficient Reaction Time or Temperature

    • Explanation: The electron-withdrawing nature of the nitro and chloro groups makes the aldehyde's carbonyl carbon highly electrophilic and reactive.[7] However, at very low temperatures (e.g., < 0°C), the reaction rate can be slow.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, allow it to warm to room temperature and continue stirring for an extended period (2-4 hours). Gentle warming (to ~40°C) can also be applied, but this should be done cautiously to avoid side reactions.

  • Cause 2: Poor Solubility of the Aldehyde

    • Explanation: If the starting aldehyde is not fully dissolved, the reducing agent cannot react with it effectively.

    • Solution: Ensure the 2-chloro-4-nitrobenzaldehyde is completely dissolved before adding the NaBH₄. A co-solvent system, such as Tetrahydrofuran (THF) and ethanol, can improve solubility.[8]

Q4: My final product is discolored (yellow/orange) or oily. How can I improve its purity?

A pure product should be a pale yellow or off-white solid. Discoloration or an oily consistency points to impurities.

  • Explanation: The yellow or orange color may be due to residual starting material, nitro-aromatic impurities, or degradation products.[9] An oily consistency suggests the product has not fully crystallized or is contaminated, lowering its melting point.

  • Solution: Recrystallization

    • This is the most effective method for purifying the final product. A mixed solvent system is often ideal.

    • Protocol: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. The pure crystals can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of sodium borohydride to 2-chloro-4-nitrobenzaldehyde?

A molar excess of NaBH₄ is necessary to drive the reaction to completion and to compensate for any reaction with the protic solvent.

ParameterRecommended ValueRationale
Molar Ratio (NaBH₄:Aldehyde) 1.5:1 to 2.0:1Ensures complete reduction of the aldehyde. A larger excess may be needed if the solvent is very reactive or if moisture is present.
Solvent Ethanol, Methanol, or THF/EthanolProtic solvents facilitate the reaction mechanism. THF can be added to improve the solubility of the starting aldehyde.
Temperature 0°C for addition, then RTControls the exothermic reaction and minimizes side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine the endpoint.

Q2: What is the mechanism of the sodium borohydride reduction of an aldehyde?

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during the work-up to yield the final alcohol.[1]

References

Technical Support Center: Stability and Handling of (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-chloro-4-nitrophenyl)methanol. As a key intermediate in pharmaceutical and agrochemical synthesis, the stability of this reagent is paramount to achieving high yields and product purity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule and prevent its unintended decomposition during reactions. My insights are drawn from extensive experience in process chemistry and reaction optimization.

This document moves beyond simple protocols to explain the chemical principles governing the stability of this compound. Understanding why it degrades is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Question 1: My reaction mixture containing this compound is turning yellow or brown, and my yield is low. What is the likely cause?

This is a classic symptom of decomposition, primarily through oxidation. The benzylic alcohol group is susceptible to oxidation, first to 2-chloro-4-nitrobenzaldehyde and potentially further to 2-chloro-4-nitrobenzoic acid.[2][3] This process is often accelerated by exposure to atmospheric oxygen, elevated temperatures, or the presence of oxidizing agents in your reaction medium. Benzyl alcohol itself is known to slowly oxidize to benzaldehyde and benzoic acid on exposure to air.[4][5]

Question 2: I am attempting a transformation on a different part of my molecule, but I consistently isolate products where the nitro group has been reduced. Why is this happening?

The nitro group (-NO2) on the aromatic ring is highly susceptible to reduction. This is one of the most common side reactions.[6] The use of various reducing agents, even those considered mild, can lead to the formation of the corresponding aniline (4-amino-2-chlorobenzyl alcohol), hydroxylamine, or other reduced nitrogen species.[7] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a very common method for reducing nitro groups and will readily transform your starting material.[8][9]

Question 3: What are the ideal storage and general handling conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 0-8°C, and protected from light.[1] For reactions, it is best practice to handle the material under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation.

Question 4: How does pH affect the stability of this compound?

The molecule's stability is significantly influenced by pH:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (-OH₂⁺). This can facilitate unwanted nucleophilic substitution (SN1 or SN2) reactions or acid-catalyzed dehydration to form dibenzyl ether.[4]

  • Basic Conditions: Strong bases will deprotonate the alcohol to form an alkoxide. While this is a necessary first step for reactions like Williamson ether synthesis, prolonged exposure to strong base, especially at higher temperatures, can promote side reactions.[10][11]

  • Neutral Conditions: The compound is most stable at or near neutral pH. When possible, running reactions in buffered systems or under non-acidic/non-basic conditions is recommended if the alcohol group is not the intended reaction site.

Question 5: When should I consider using a protecting group for the hydroxyl function?

Protecting the hydroxyl group is a crucial strategy when you plan to perform reactions that are incompatible with a free alcohol. Consider protection under these circumstances:

  • When using strong oxidizing agents: To prevent conversion to an aldehyde or carboxylic acid.

  • When using reagents that react with alcohols: Such as Grignard reagents, hydrides, or acid chlorides (if you don't intend to form an ester).

  • Under strongly acidic or basic conditions: Where side reactions of the alcohol are likely.

Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), which are stable under many conditions but are easily removed with fluoride ions, or benzyl ethers, which are robust but can be removed by hydrogenolysis.[12][13]

Troubleshooting Guide: Diagnosing and Solving Decomposition

This table provides a systematic approach to identifying and resolving common decomposition issues.

Symptom / Observation Probable Cause Recommended Solution & Rationale
Appearance of a new spot on TLC/HPLC consistent with 2-chloro-4-nitrobenzaldehyde. Oxidation of the benzylic alcohol. This is often due to atmospheric oxygen, especially at elevated temperatures, or incompatible oxidizing reagents.[14]1. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. 2. Lower the reaction temperature. 3. If an oxidant is required for another part of the molecule, protect the alcohol group first (See Protocol 2).
Mass spectrometry shows a product mass corresponding to the reduction of the nitro group (e.g., -NO₂ → -NH₂). Incompatible reducing agent or reaction conditions. Many common reducing agents (catalytic hydrogenation, strong hydrides) will reduce the nitro group.[6]1. Choose a selective reducing agent. For example, to reduce a ketone to an alcohol without affecting the nitro group, Sodium borohydride (NaBH₄) is often a suitable choice.[9] 2. If the goal is to reduce the nitro group, use established methods like SnCl₂ or Fe in acidic media.[8][15]
Low overall yield with a complex mixture of unidentified byproducts. General instability due to harsh conditions (high temperature or extreme pH). The combination of electron-withdrawing chloro and nitro groups makes the benzylic position reactive.[16]1. Re-evaluate the reaction temperature; attempt the reaction at a lower temperature. 2. Avoid strongly acidic or basic conditions if possible. Use organic bases (e.g., triethylamine, DIPEA) instead of strong inorganic bases where appropriate. 3. Protect the alcohol group to prevent its participation in side reactions.
Formation of a high molecular weight byproduct, possibly a dibenzyl ether. Acid-catalyzed dehydration. This can occur in the presence of strong protic or Lewis acids.[4]1. Avoid strong acids. If an acid catalyst is necessary, consider using a milder one or a smaller catalytic amount. 2. Control the temperature as dehydration is often favored by heat.

Visualizing Decomposition and Prevention

Understanding the potential reaction pathways is key to avoiding them.

Primary Decomposition Pathways

The diagram below illustrates the two most common degradation routes for this compound.

cluster_main Core Compound cluster_ox Oxidation Pathway cluster_red Reduction Pathway SM This compound Aldehyde 2-chloro-4-nitrobenzaldehyde SM->Aldehyde Mild Oxidation Amine 4-amino-2-chlorobenzyl alcohol SM->Amine Reduction (e.g., H₂, Pd/C) Acid 2-chloro-4-nitrobenzoic acid Aldehyde->Acid Strong Oxidation

Caption: Key decomposition routes for this compound.

Workflow for Reaction Planning

This decision tree provides a logical workflow for designing an experiment that preserves the integrity of the molecule.

Start Start: Reaction with This compound CheckReactionType Are reaction conditions oxidative, strongly basic, or strongly acidic? Start->CheckReactionType CheckReducing Does the reaction use a reducing agent? CheckReactionType->CheckReducing No ProtectOH Protect the -OH group (e.g., as TBDMS ether) CheckReactionType->ProtectOH Yes ProceedDirectly Proceed with reaction under inert atmosphere and moderate temperature. CheckReducing->ProceedDirectly No CheckNitro Is the nitro group compatible with the reducing agent? CheckReducing->CheckNitro Yes ProtectOH->CheckReducing CheckNitro->ProceedDirectly Yes SelectReagent Select a reagent compatible with the nitro group (e.g., NaBH₄ for ketones) CheckNitro->SelectReagent No SelectReagent->ProceedDirectly

Caption: Decision workflow for preventing decomposition during synthesis.

Experimental Protocols

Here are actionable, step-by-step protocols for common scenarios.

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol minimizes oxidation from atmospheric oxygen.

  • Apparatus Setup: Assemble your glassware (e.g., round-bottom flask with a condenser) and flame-dry or oven-dry it to remove moisture.

  • Inert Gas Purge: Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a gas inlet (e.g., a needle or adapter) and an outlet (e.g., to an oil bubbler).

  • Reagent Addition: Add this compound and any other solid reagents to the flask. Seal the flask and purge with the inert gas for 5-10 minutes.

  • Solvent Addition: Add your anhydrous solvent via cannula or syringe.

  • Reaction: Begin heating or cooling as required, maintaining a positive pressure of the inert gas throughout the reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC to ensure the starting material is consumed without the appearance of major degradation products.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This is a robust method to prevent the alcohol from reacting during a subsequent step.

  • Setup: To a flask under an inert atmosphere (as per Protocol 1), add this compound (1.0 eq).

  • Solvent & Base: Dissolve it in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a mild base, such as imidazole (1.5 eq) or triethylamine (1.5 eq).

  • Silylation: Cool the solution to 0°C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel. The protected compound can now be used in subsequent reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-nitrobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement, scale up, or troubleshoot this important synthetic transformation. Our focus is on the selective reduction of 2-chloro-4-nitrobenzaldehyde, a common and efficient route to the target molecule. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the lab.

Core Synthesis Overview: The Foundational Reaction

The most direct and scalable laboratory synthesis of 2-chloro-4-nitrobenzyl alcohol involves the selective reduction of the aldehyde functional group of 2-chloro-4-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance; it readily reduces aldehydes while leaving the aromatic nitro group intact under controlled conditions.

The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at a reduced temperature to manage the exothermic nature of the reduction and enhance selectivity.

Synthesis_Pathway start 2-Chloro-4-nitrobenzaldehyde product 2-Chloro-4-nitrobenzyl alcohol start->product Reduction reagent 1. NaBH₄, Methanol 2. H₂O/HCl Quench reagent:n->start:s

Caption: General reaction scheme for the synthesis of 2-chloro-4-nitrobenzyl alcohol.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction appears sluggish or fails to reach completion when monitored by TLC. What should I do?

Answer: An incomplete reaction is a common issue that can usually be traced back to reagent quality, stoichiometry, or reaction conditions.

  • Causality: Sodium borohydride is a moisture-sensitive reagent. Over time, it can decompose, leading to a loss of reducing power. Furthermore, if the stoichiometry is insufficient, or if the temperature is too low, the reaction rate will be significantly reduced.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions. If in doubt, test the reagent on a small scale with a simple aldehyde like benzaldehyde to confirm its activity.

    • Adjust Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is often sufficient, you may need to add it in portions. Monitor the reaction by Thin Layer Chromatography (TLC) after the initial addition. If starting material persists after 30-60 minutes, a second portion (0.2-0.3 equivalents) can be added.

    • Optimize Temperature: The reaction is typically started at 0 °C to control the initial exotherm. If the reaction stalls, allow it to slowly warm to room temperature. Running the reaction at ambient temperature from the start is possible but may lead to more side products.

    • Check Solvent Purity: Ensure your solvent (e.g., methanol) is dry. While NaBH₄ does react slowly with methanol, the presence of significant water will consume the reagent rapidly.

Question 2: After quenching the reaction, I'm struggling with a difficult workup, such as an emulsion during extraction. How can this be managed?

Answer: Workup issues often arise from the formation of borate salts and the physical properties of the product.

  • Causality: The quench step, which neutralizes excess NaBH₄ and hydrolyzes borate esters, generates boric acid and its salts. These can sometimes lead to the formation of fine precipitates or emulsions during the aqueous/organic extraction.

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer.

    • Filter Before Extraction: If a large amount of solid (boric acid/salts) is present after the quench, it can be beneficial to filter the entire mixture through a pad of Celite® before proceeding to the extraction. This removes the solids that often stabilize emulsions.

    • Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate) is of sufficient volume. Using too little solvent can lead to a highly concentrated organic phase that is more prone to emulsification.

Question 3: My final product has a low melting point and appears impure by NMR/HPLC. What are the likely impurities and how can I remove them?

Answer: Impurities in this synthesis typically include unreacted starting material, over-reduced byproducts, or solvent adducts. Purification by recrystallization is usually effective.

  • Causality & Identification:

    • Unreacted Aldehyde: The most common impurity. It can be identified by the presence of an aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum.

    • Over-reduction Products: While NaBH₄ is selective, prolonged reaction times or excessive heat can lead to the reduction of the nitro group to nitroso, hydroxylamino, or even amino species. These are often colored and can be detected by mass spectrometry.

    • Benzoic Acid Impurity: If the starting aldehyde was contaminated with the corresponding carboxylic acid (2-chloro-4-nitrobenzoic acid), it will be carried through the process.[1] This can be removed with a basic wash (e.g., dilute NaHCO₃) during the workup.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing small amounts of impurities.[2][3] The key is selecting an appropriate solvent system.[2] See the table below for recommendations. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.[3]

    • Column Chromatography: If recrystallization fails or if impurities are present in large quantities, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is typically effective for separation.

Recommended Recrystallization Solvents
Solvent SystemRationale & Procedure
Toluene An excellent single-solvent choice. Dissolve the crude product in a minimal amount of hot toluene, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Ethanol/Water A good two-solvent system. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
Isopropanol Similar to ethanol, this can be used as a single solvent or with water as an anti-solvent. It is less volatile than ethanol, which can be advantageous for controlled, slow crystallization.

Frequently Asked Questions (FAQ)

  • Q: What is the primary precursor for the starting material, 2-chloro-4-nitrobenzaldehyde?

    • A: The aldehyde is typically synthesized from 2-chloro-4-nitrotoluene.[4][5] This precursor is prepared by the electrophilic chlorination of 4-nitrotoluene.[5][6][7] The methyl group of 2-chloro-4-nitrotoluene is then oxidized to an aldehyde.

  • Q: Are there any critical safety precautions for this reaction?

    • A: Yes. Sodium borohydride (NaBH₄) reacts with water and acidic solutions to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood away from ignition sources. The addition of NaBH₄ to the solvent and the quenching step should be done slowly and at a controlled temperature (e.g., 0 °C) to manage the exotherm and gas evolution. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.[8]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30% ethyl acetate in hexanes. The product, 2-chloro-4-nitrobenzyl alcohol, will have a lower Rf value (it will travel less distance up the plate) than the starting aldehyde because the alcohol group is more polar. Staining with potassium permanganate can also help visualize the spots, as the alcohol will react readily.

  • Q: What are the expected analytical characteristics of pure 2-chloro-4-nitrobenzyl alcohol?

    • A: The pure compound is a solid with a molecular weight of 187.58 g/mol .[9][10] Key analytical data include:

      • ¹H NMR: Expect signals for the aromatic protons, a singlet for the benzylic CH₂ group (around 4.8 ppm), and a broad singlet for the hydroxyl (-OH) proton.

      • IR Spectroscopy: Look for a broad O-H stretch (around 3300-3500 cm⁻¹) and strong asymmetric and symmetric stretches for the NO₂ group (around 1520 and 1340 cm⁻¹).[9]

      • HPLC: The compound can be analyzed by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water.[11][12]

Appendices

Appendix A: Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Encountered: Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) Shows Incomplete Conversion start->check_reaction check_workup Workup Issues: Emulsion or Low Recovery start->check_workup check_purity Final Product Impure (NMR, m.p., HPLC) start->check_purity sol_reagent 1. Verify NaBH₄ activity. 2. Use freshly opened/stored reagent. check_reaction->sol_reagent Causes & Solutions sol_stoich 1. Check stoichiometry (1.1-1.5 eq). 2. Add NaBH₄ in portions. check_reaction->sol_stoich Causes & Solutions sol_temp Allow reaction to warm to room temperature if stalled. check_reaction->sol_temp Causes & Solutions sol_emulsion Break emulsion with saturated brine solution. check_workup->sol_emulsion Causes & Solutions sol_filter Filter through Celite® post-quench, pre-extraction. check_workup->sol_filter Causes & Solutions sol_recrystallize Recrystallize from Toluene or Ethanol/Water system. check_purity->sol_recrystallize Causes & Solutions sol_chrom Perform silica gel chromatography (Hexanes/Ethyl Acetate). check_purity->sol_chrom Causes & Solutions sol_wash Perform basic wash (NaHCO₃) during workup to remove acidic impurities. check_purity->sol_wash Causes & Solutions

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Appendix B: Detailed Experimental Protocol

Synthesis of 2-Chloro-4-nitrobenzyl Alcohol from 2-Chloro-4-nitrobenzaldehyde

  • Materials:

    • 2-Chloro-4-nitrobenzaldehyde (1.0 eq)[13]

    • Sodium borohydride (NaBH₄) (1.2 eq)

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

    • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.

    • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress by TLC (30% EtOAc/Hexanes). If starting material remains, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7). Cease addition when gas evolution stops.

    • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

    • Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene) to obtain pure 2-chloro-4-nitrobenzyl alcohol as a solid.

References

Technical Support Center: Mobile Phase Optimization for (2-chloro-4-nitrophenyl)methanol HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of (2-chloro-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your chromatographic separations. Here, we move beyond generic advice to offer scientifically grounded troubleshooting and optimization strategies tailored to the specific chemistry of this compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A reversed-phase HPLC method is generally suitable for this compound. A good starting point is a mobile phase consisting of a mixture of acetonitrile (MeCN) and water.[1][2] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase.[1][2] For Mass Spectrometry (MS) compatible methods, formic acid is the preferred choice.[1][2]

A typical starting gradient might be:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 20 minutes

  • Column: C18, 250 x 4.6 mm, 5 µm

Q2: Why is an acidic modifier recommended for the mobile phase?

An acidic modifier serves two primary purposes. First, it can suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing due to secondary interactions with the analyte.[3][4] Second, for ionizable analytes, controlling the pH of the mobile phase ensures a consistent ionization state, leading to reproducible retention times and improved peak shapes.[5][6][7]

Q3: Can I use methanol instead of acetonitrile?

Yes, methanol is a viable alternative to acetonitrile in reversed-phase HPLC.[7][8] However, the choice of organic solvent can affect the selectivity of the separation.[7] Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile, which may alter the elution order or resolution of your analyte from impurities.[7] It's also important to note that methanol has a higher viscosity than acetonitrile, which can lead to higher backpressure.[8]

Q4: My this compound peak is showing significant tailing. What is the most likely cause?

Peak tailing for a polar compound like this compound is often caused by secondary interactions with the stationary phase, specifically with exposed, acidic silanol groups on the silica packing material.[3][9] Other potential causes include column overload, extra-column dead volume, or contamination of the column or guard column.[10][11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape - Tailing and Fronting
Symptom: Peak Tailing
  • Cause 1: Secondary Silanol Interactions: The polar hydroxyl group of this compound can interact with acidic silanol groups on the column packing material, leading to a "tailing" peak shape.[3][9]

    • Solution:

      • Acidify the Mobile Phase: Introduce a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and minimize these secondary interactions.[3][4]

      • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.[4]

      • Consider a Phenyl Stationary Phase: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte, potentially reducing silanol interactions.[5]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3][11]

    • Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.[11][12]

  • Cause 3: Column Contamination/Deterioration: Accumulation of strongly retained sample components can damage the stationary phase at the head of the column.[9][13]

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained compounds.[10]

      • Column Washing: If you suspect contamination, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).[14] Always check the column manufacturer's instructions for recommended washing procedures.

Symptom: Peak Fronting
  • Cause 1: Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[12][15][16]

    • Solution: Dilute your sample and reinject. A tenfold dilution is a good starting point.[12]

  • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band can spread before it reaches the column, causing fronting.[15][17]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15][17]

  • Cause 3: Column Collapse: This is a less common issue but can occur with some reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water).[12][18]

    • Solution: Flush the column with 100% organic solvent (like acetonitrile) to try and regenerate the stationary phase.[12] To prevent this, use a column specifically designed for highly aqueous conditions if your method requires it.

Issue 2: Unstable Retention Times
Symptom: Gradual Retention Time Drift
  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.[13][19] This is especially true when using mobile phase additives like ion-pairing reagents.[13]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[13]

  • Cause 2: Changing Mobile Phase Composition: Over time, the more volatile component of the mobile phase (usually the organic solvent) can evaporate, leading to a gradual increase in retention times.[19][20]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs loosely capped to minimize evaporation.[21] Using an online degasser can also help maintain a stable mobile phase composition.

  • Cause 3: Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[13][22]

    • Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[22]

Issue 3: Poor Resolution
Symptom: Co-eluting or Poorly Separated Peaks
  • Cause 1: Inappropriate Mobile Phase Strength: If the organic content of the mobile phase is too high, the analyte and any impurities will elute too quickly, resulting in poor resolution.

    • Solution:

      • Isocratic Elution: Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.[5]

      • Gradient Elution: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration) during the elution of the peaks of interest.[3][5]

  • Cause 2: Suboptimal Selectivity: The choice of organic solvent and stationary phase can significantly impact the resolution of closely eluting compounds.[5][23]

    • Solution:

      • Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.[5]

      • Change the Stationary Phase: If optimizing the mobile phase does not provide adequate resolution, consider a different stationary phase. For aromatic compounds like this compound, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide different selectivity compared to a standard C18 column.[5][22]

  • Cause 3: Low Column Efficiency: Poor resolution can also be a result of low column efficiency, which can be caused by an old or degraded column.

    • Solution: Replace the analytical column with a new one of the same type. To improve efficiency, you can also consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm), but be aware that this will increase backpressure.[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound.

  • Initial Scouting Gradient:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Evaluation of Initial Run:

    • Assess the retention time of the main peak.

    • Examine the peak shape for tailing or fronting.

    • Check for the resolution between the main peak and any impurities.

  • Optimization of Gradient:

    • If the peak elutes too early, decrease the initial percentage of B.

    • If the peak elutes too late, increase the initial percentage of B.

    • To improve the resolution of closely eluting peaks, create a shallower gradient around the elution time of the analyte.

  • Solvent Selectivity Check:

    • Replace acetonitrile with methanol and repeat the scouting gradient.

    • Compare the chromatograms to see if the change in organic solvent improves selectivity.

Data Presentation
Mobile Phase CompositionRetention Time (min)Tailing FactorResolution (from nearest impurity)
50:50 ACN:H2O + 0.1% FA5.21.81.2
45:55 ACN:H2O + 0.1% FA6.81.31.9
60:40 MeOH:H2O + 0.1% FA6.11.41.6

Table 1: Example data from mobile phase optimization experiments. ACN: Acetonitrile, MeOH: Methanol, FA: Formic Acid.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Scouting Gradient evaluate Evaluate Peak Shape, Retention, and Resolution start->evaluate is_rt_ok Is Retention Time Optimal? evaluate->is_rt_ok adjust_gradient_strength Adjust Initial/Final %B is_rt_ok->adjust_gradient_strength No is_shape_ok Is Peak Shape Acceptable? is_rt_ok->is_shape_ok Yes adjust_gradient_strength->evaluate troubleshoot_shape Troubleshoot Tailing/Fronting (See Guide) is_shape_ok->troubleshoot_shape No is_res_ok Is Resolution Sufficient? is_shape_ok->is_res_ok Yes troubleshoot_shape->evaluate adjust_gradient_slope Adjust Gradient Slope is_res_ok->adjust_gradient_slope No optimized Optimized Method is_res_ok->optimized Yes adjust_gradient_slope->evaluate change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient_slope->change_solvent If needed change_solvent->start

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Peak_Tailing start Symptom: Peak Tailing cause1 Cause 1: Secondary Interactions - Acidify Mobile Phase - Use End-Capped Column - Consider Phenyl Column start->cause1 cause2 Cause 2: Column Overload - Dilute Sample start->cause2 cause3 Cause 3: Contamination/Deterioration - Use Guard Column - Perform Column Wash start->cause3

Caption: Common causes and solutions for peak tailing.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (2-chloro-4-nitrophenyl)methanol: A Comparative Analysis of NMR Spectroscopy and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of any successful project. In this guide, we delve into the spectroscopic analysis of (2-chloro-4-nitrophenyl)methanol, a substituted benzyl alcohol of interest in synthetic chemistry. Our primary focus will be a detailed examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

This guide is not a rigid recitation of steps but an in-depth exploration of the "why" behind the "how." We will dissect the spectral data, explain the rationale behind experimental choices, and provide a robust, self-validating protocol. Furthermore, we will objectively compare the insights gleaned from NMR with those from other powerful analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic view of modern structural elucidation.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule.[1] It allows us to probe the chemical environment of individual nuclei, revealing not only the connectivity of atoms but also subtle stereochemical relationships.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

While a publicly available, complete experimental dataset for this compound is not readily accessible, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles of NMR theory and data from structurally analogous compounds.[2][3] The following analysis is based on these predictions.

The structure of this compound is presented below, with protons and carbons labeled for clarity in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom labeling for NMR analysis.

¹H NMR Spectrum Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit the following key signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale for Assignment
Hβ (OH)~2.0 - 4.0Broad singlet1HN/AThe chemical shift of hydroxyl protons is highly variable and depends on concentration and temperature. It often appears as a broad singlet due to hydrogen bonding and exchange.
Hα (CH₂)~4.8Singlet or Doublet2HJ(Hα-Hβ) if coupledThese benzylic protons are adjacent to an electronegative oxygen atom, shifting them downfield. The multiplicity will be a singlet if there is no coupling to the OH proton, or a doublet if coupling is observed.
H6~7.6Doublet1HJ(H6-H5) ≈ 8.5 HzThis proton is ortho to the electron-donating CH₂OH group and meta to the electron-withdrawing NO₂ group. It is coupled to H5.
H5~8.2Doublet of doublets1HJ(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 HzThis proton is ortho to the strongly electron-withdrawing NO₂ group and is coupled to both H6 and H3.
H3~8.4Doublet1HJ(H3-H5) ≈ 2.5 HzThis proton is ortho to the electron-withdrawing NO₂ group and para to the electron-donating CH₂OH group. It shows a small meta-coupling to H5.
¹³C NMR Spectrum Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Cα (CH₂)~63This aliphatic carbon is attached to an electronegative oxygen atom, resulting in a downfield shift compared to a typical methyl group.
C3~123This aromatic carbon is ortho to the nitro group, leading to a downfield shift.
C5~128This aromatic carbon is influenced by the adjacent chloro and nitro groups.
C6~129This aromatic carbon is adjacent to the carbon bearing the CH₂OH group.
C2~134The carbon atom directly bonded to the electronegative chlorine atom will be deshielded.
C1~142This is the ipso-carbon attached to the CH₂OH group.
C4~148The carbon atom directly bonded to the strongly electron-withdrawing nitro group will be significantly deshielded and appear furthest downfield among the aromatic carbons.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis hinges on meticulous sample preparation and a well-defined acquisition and processing workflow.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Data Acquisition (using a Bruker 400 MHz Spectrometer as an example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Use a standard single-pulse experiment (e.g., 'zg30').

      • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Acquire 1024 or more scans with a relaxation delay of 2 seconds.

  • Data Processing (using MestReNova software as an example):

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.[6][7]

    • Apply a baseline correction to obtain a flat baseline.[6][7]

    • Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and the CDCl₃ triplet is centered at 77.16 ppm for ¹³C NMR.

    • Perform peak picking to identify the chemical shifts of all signals.[6][7]

    • For the ¹H NMR spectrum, integrate the peak areas to determine the relative ratios of the protons.[6][7]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Lock & Shim c->d e Acquire FID (¹H and ¹³C) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference Spectrum g->h i Peak Picking & Integration (¹H) h->i j Assign Signals to Molecular Structure i->j

Caption: Workflow for NMR data acquisition and analysis.

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural mapping, a comprehensive analysis often involves complementary techniques that provide orthogonal information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.[8][9]

  • Strengths:

    • High Sensitivity: MS can detect very small amounts of sample.[10]

    • Molecular Weight Determination: It provides the exact molecular weight, which is crucial for confirming the molecular formula.

    • Fragmentation Analysis: The fragmentation pattern can reveal the presence of specific functional groups and structural motifs. For this compound, expected fragments would include the loss of the hydroxyl group, the chloronitrophenyl cation, and further fragmentation of the aromatic ring.[11]

  • Limitations:

    • Isomer Differentiation: MS often struggles to differentiate between isomers that have the same molecular weight and similar fragmentation patterns.

    • No Detailed Connectivity: It does not provide the detailed atom-to-atom connectivity that NMR does.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[8]

  • Strengths:

    • Functional Group Identification: It is excellent for quickly identifying characteristic functional groups. For our target molecule, we would expect to see:

      • A broad O-H stretch around 3200-3600 cm⁻¹ for the alcohol.[12]

      • Aromatic C-H stretches around 3000-3100 cm⁻¹.

      • Asymmetric and symmetric N-O stretches for the nitro group around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

      • A C-O stretch for the alcohol around 1050-1150 cm⁻¹.

      • A C-Cl stretch in the fingerprint region (typically below 800 cm⁻¹).

    • Speed and Simplicity: FTIR analysis is very fast and requires minimal sample preparation.

  • Limitations:

    • Lack of Detailed Structural Information: FTIR does not provide information about the carbon skeleton or the specific arrangement of atoms.

    • Ambiguity in Complex Molecules: In molecules with many functional groups, overlapping peaks can make interpretation difficult.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Unambiguous structure elucidation, detailed 3D structural information.Lower sensitivity, requires larger sample amounts, more complex data analysis.[10][13]
Mass Spectrometry Molecular weight, fragmentation patterns.[8][9]High sensitivity, provides molecular formula.[10]Poor at differentiating isomers, no detailed connectivity information.
FTIR Spectroscopy Presence of functional groups.[8]Fast, simple, non-destructive.No information on the carbon skeleton, potential for peak overlap.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power and necessity of a multi-technique approach in modern chemical analysis. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, a comprehensive and confident characterization is best achieved by integrating the complementary data from Mass Spectrometry and FTIR Spectroscopy. This synergistic approach, grounded in a thorough understanding of the principles behind each technique, empowers researchers to make informed decisions in their synthetic and developmental endeavors.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a pivotal class of compounds in organic synthesis and pharmaceutical development, often serving as precursors, intermediates, or active pharmacophores. Their structural elucidation is paramount for reaction monitoring, impurity profiling, and metabolic studies. 2-Chloro-4-nitrobenzyl alcohol, with its unique combination of a chloro, a nitro, and a hydroxylmethyl group on an aromatic ring, presents a fascinating case for mass spectrometric analysis. The interplay of these functional groups under electron ionization (EI) conditions dictates a specific fragmentation pattern that can be both predicted based on established principles and compared with experimental data from closely related isomers.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-chloro-4-nitrobenzyl alcohol. We will dissect the fragmentation pathways driven by each functional group, compare the predicted spectrum with experimental data from its isomer, 4-chloro-2-nitrobenzyl alcohol, and discuss alternative analytical strategies for a comprehensive characterization.

Pillar 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 2-Chloro-4-nitrobenzyl Alcohol

The initial step in EI-MS is the formation of a molecular ion (M⁺•) by the ejection of an electron. For 2-chloro-4-nitrobenzyl alcohol (molar mass: 187.58 g/mol [1][2]), the molecular ion is expected at an m/z of 187 and 189, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio[3][4]. The subsequent fragmentation is a competitive process influenced by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage of the Benzylic Alcohol: A common fragmentation for benzyl alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. However, the loss of a hydrogen radical from the CH₂OH group to form a stable [M-H]⁺ ion at m/z 186/188 is also a likely initial step.[3][5]

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group would lead to the formation of a 2-chloro-4-nitrophenyl cation at m/z 156/158.

  • Loss of Water (H₂O): Intramolecular rearrangement and elimination of a water molecule (18 u) from the molecular ion can occur, leading to a fragment at m/z 169/171.[3][6]

  • Nitro Group Fragmentation: The nitro group is prone to fragmentation, leading to characteristic losses:

    • Loss of •NO₂ (46 u): This would result in a fragment at m/z 141/143.

    • Loss of •NO (30 u): This would give a fragment at m/z 157/159.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 152.

  • Combined Losses: Subsequent fragmentation of the primary fragment ions will lead to a complex spectrum. For instance, the [M-H₂O]⁺• ion could further lose •NO₂ to give a fragment at m/z 123.

The interplay of these pathways is depicted in the following workflow:

Predicted Fragmentation of 2-Chloro-4-nitrobenzyl_alcohol M [M]⁺• m/z 187/189 MH [M-H]⁺ m/z 186/188 M->MH - •H M_H2O [M-H₂O]⁺• m/z 169/171 M->M_H2O - H₂O M_NO2 [M-NO₂]⁺ m/z 141/143 M->M_NO2 - •NO₂ M_NO [M-NO]⁺• m/z 157/159 M->M_NO - •NO M_Cl [M-Cl]⁺ m/z 152 M->M_Cl - •Cl M_CH2OH [M-CH₂OH]⁺ m/z 156/158 M->M_CH2OH - •CH₂OH frag_123 [M-H₂O-NO₂]⁺ m/z 123 M_H2O->frag_123 - •NO₂ EI_vs_CI cluster_0 Electron Ionization (EI) cluster_1 Chemical Ionization (CI) EI_M [M]⁺• EI_F1 Fragment 1 EI_M->EI_F1 High Energy (Extensive Fragmentation) EI_F2 Fragment 2 EI_M->EI_F2 High Energy (Extensive Fragmentation) EI_F3 ... EI_M->EI_F3 High Energy (Extensive Fragmentation) CI_MH [M+H]⁺ CI_M [M]⁺• (minor)

References

A Comparative Guide to HPLC and GC Analysis for (2-chloro-4-nitrophenyl)methanol Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of (2-chloro-4-nitrophenyl)methanol. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for selecting the most appropriate strategy to ensure the safety and efficacy of pharmaceutical products, in line with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a substituted aromatic alcohol with a molecular weight of 187.58 g/mol .[6][7] Its structure, featuring a polar hydroxyl group, a nitro group, and a chloro substituent on the benzene ring, dictates its analytical behavior. A critical consideration for chromatographic analysis is the compound's volatility and thermal stability. Aromatic nitro compounds, particularly those with benzylic functional groups, can be susceptible to thermal degradation.[8][9] This inherent property presents a significant challenge for techniques that require high temperatures, such as Gas Chromatography.

Theoretical Foundations: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on fundamentally different principles.[10][11]

  • HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column containing a solid stationary phase.[11][12] The separation is based on the differential partitioning of the analytes between the two phases. HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a versatile tool in pharmaceutical analysis.[12][13]

  • GC is designed for the analysis of volatile and thermally stable compounds.[12][14] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. While GC often offers higher separation efficiency and faster analysis times, its applicability is limited to compounds that can be vaporized without decomposition.[10][14]

For this compound, its polar nature and potential thermal lability strongly suggest that HPLC would be the more suitable technique for a direct and robust purity analysis.[15][16]

Experimental Design: A Head-to-Head Comparison

To empirically compare the performance of HPLC and GC for the purity analysis of this compound, two distinct analytical methods were developed.

The polarity of this compound makes it an ideal candidate for reversed-phase HPLC.[17][18][19]

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds.[18]
Mobile Phase Acetonitrile:Water (60:40, v/v)A common reversed-phase eluent system that provides good separation for a wide range of compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis at 254 nmThe aromatic nature of the analyte allows for strong UV absorbance at this wavelength.
Sample Prep. 1 mg/mL in mobile phaseEnsures complete dissolution and compatibility with the mobile phase.

Direct GC analysis of this compound is challenging due to its polarity and potential for thermal degradation. The polar hydroxyl group can lead to poor peak shape (tailing) due to interactions with active sites in the GC system.[20] To overcome this, a derivatization step is necessary to convert the polar alcohol into a more volatile and less polar ester or silyl ether.[20][21]

Experimental Workflow for GC Analysis with Derivatization

Comparison_Logic cluster_hplc HPLC Approach cluster_gc GC Approach Analyte This compound Properties: Polar, Thermally Labile HPLC_Method Reversed-Phase HPLC Analyte->HPLC_Method Suited for GC_Method GC with Derivatization Analyte->GC_Method Challenging for HPLC_Adv Advantages: - Direct Analysis - No thermal stress - High robustness HPLC_Method->HPLC_Adv HPLC_Disadv Disadvantages: - Longer run times possible HPLC_Method->HPLC_Disadv Conclusion Conclusion: HPLC is the superior method HPLC_Adv->Conclusion GC_Adv Advantages: - High resolution - High sensitivity (FID) GC_Method->GC_Adv GC_Disadv Disadvantages: - Derivatization required - Potential for thermal degradation - More complex sample prep GC_Method->GC_Disadv GC_Disadv->Conclusion

References

A Comparative Guide to the Synthetic Routes of (2-chloro-4-nitrophenyl)methanol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the intermediate (2-chloro-4-nitrophenyl)methanol serves as a critical building block for a variety of more complex molecules. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of the most common synthetic routes to this valuable intermediate, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research needs.

Introduction

This compound, with its chlorinated and nitrated phenyl ring, presents unique challenges and opportunities in synthesis. The presence of both a deactivating nitro group and a halogen requires careful consideration of reagent choice to ensure chemoselectivity and high yield. This guide will explore three primary synthetic pathways: the reduction of 2-chloro-4-nitrobenzaldehyde, the reduction of 2-chloro-4-nitrobenzoic acid, and a Grignard-based approach.

Data Summary: A Head-to-Head Comparison of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Key Advantages Primary Challenges
1 2-chloro-4-nitrobenzaldehydeSodium Borohydride (NaBH₄)High (>90%)High chemoselectivity, mild reaction conditions, operational simplicity.Availability and cost of the starting aldehyde.
2 2-chloro-4-nitrobenzoic acidLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)Moderate to High (70-90%)Readily available starting material.Use of highly reactive and hazardous reagents, potential for side reactions.
3 1-bromo-2-chloro-4-nitrobenzeneMagnesium (Mg), Formaldehyde (HCHO)VariableDirect C-C bond formation.Potential for Grignard reagent instability due to the nitro group, moisture sensitivity.

Route 1: Selective Reduction of 2-chloro-4-nitrobenzaldehyde

This is often the most favored route in a laboratory setting due to its high selectivity and yield. The key to this synthesis is the use of a mild reducing agent that will selectively reduce the aldehyde functionality without affecting the nitro group or the chloro-substituent.

Expertise & Experience: The Rationale Behind Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its success lies in its chemoselectivity. Aldehydes are significantly more electrophilic than the aromatic nitro group. NaBH₄, being a relatively mild hydride donor, possesses the ideal reactivity profile to reduce the aldehyde carbonyl to a primary alcohol while leaving the nitro group intact[1][2]. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: A Self-Validating System

Materials:

  • 2-chloro-4-nitrobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound. A synthesis of the similar 2-chloro-4-fluoro-5-nitrobenzyl alcohol using this method reported a yield after column chromatography[3].

Logical Workflow Diagram

route1 start 2-chloro-4-nitrobenzaldehyde reagent NaBH4, MeOH, 0 °C to RT start->reagent Reduction product This compound reagent->product

Caption: Route 1: Selective aldehyde reduction.

Route 2: Reduction of 2-chloro-4-nitrobenzoic Acid

This route is a viable alternative, particularly when the corresponding benzoic acid is more readily available or cost-effective than the aldehyde. However, the reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than sodium borohydride.

Expertise & Experience: The Necessity of a Stronger Hydride Donor

Carboxylic acids are less electrophilic than aldehydes. Consequently, a stronger hydride source is necessary to effect their reduction. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation[2][4]. It is a highly reactive reagent that readily reduces carboxylic acids to primary alcohols. However, its high reactivity also necessitates careful handling under anhydrous conditions to prevent violent reactions with water. An alternative is the use of borane (BH₃), often as a complex with tetrahydrofuran (THF), which also effectively reduces carboxylic acids.

Experimental Protocol: A Self-Validating System

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).

  • Filter the resulting solid aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. A similar reduction of diethyl phthalate to 1,2-benzenedimethanol with LiAlH4 resulted in a 93% yield[5].

Logical Workflow Diagram

route2 start 2-chloro-4-nitrobenzoic acid reagent 1. LiAlH4, Anhydrous THF 2. H2O workup start->reagent Reduction product This compound reagent->product

Caption: Route 2: Carboxylic acid reduction.

Route 3: Grignard Synthesis

This classical organometallic approach allows for the formation of the carbon skeleton of the target molecule through a C-C bond-forming reaction. This route would typically start from a halo-substituted nitrobenzene.

Expertise & Experience: Navigating the Challenges of Grignard Reactions with Nitroarenes

The formation of a Grignard reagent in the presence of a nitro group is notoriously difficult, as the nitro group can react with the highly nucleophilic organomagnesium species. However, under carefully controlled conditions, it is possible to form the Grignard reagent from a less reactive aryl chloride[6]. The subsequent reaction with formaldehyde, a one-carbon electrophile, would then yield the desired primary alcohol[7][8]. This route is generally less common for this specific target due to the potential for side reactions and lower yields compared to the reduction routes.

Experimental Protocol: A Self-Validating System

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene (as an example starting material)

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal)

  • Paraformaldehyde

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small portion of a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous ether.

  • Initiate the reaction by gentle warming or with a sonicator. Once initiated, add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, which is then bubbled through the Grignard solution at 0 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Logical Workflow Diagram

route3 start 1-bromo-2-chloro-4-nitrobenzene reagent1 Mg, Anhydrous Ether start->reagent1 Formation intermediate Grignard Reagent reagent1->intermediate reagent2 1. HCHO 2. H2O workup intermediate->reagent2 Reaction product This compound reagent2->product

Caption: Route 3: Grignard-based synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the selective reduction of 2-chloro-4-nitrobenzaldehyde (Route 1) stands out as the most efficient and reliable method, consistently providing high yields under mild and operationally simple conditions. While the availability of the starting aldehyde may be a consideration, the straightforward nature of the reaction and the ease of purification make it the preferred choice for most laboratory applications.

The reduction of 2-chloro-4-nitrobenzoic acid (Route 2) offers a solid alternative, especially if the carboxylic acid is a more accessible precursor. However, researchers must be equipped to handle the more hazardous and moisture-sensitive reducing agents required for this transformation.

The Grignard synthesis (Route 3) , while elegant in its C-C bond formation, is the most challenging of the three routes due to the inherent reactivity of the nitro group with the organometallic intermediate. This route should be considered when the other starting materials are unavailable or for academic exploration, but it is not recommended for routine or large-scale synthesis of this particular target molecule.

Ultimately, the choice of synthetic route will depend on a combination of factors including the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory.

References

A Comparative Guide to the Reactivity of (2-chloro-4-nitrophenyl)methanol vs. (4-nitrophenyl)methanol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, substituted benzyl alcohols serve as pivotal intermediates and building blocks.[1] Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, determines their utility in complex synthetic pathways. This guide presents an in-depth comparative analysis of two such compounds: (2-chloro-4-nitrophenyl)methanol and (4-nitrophenyl)methanol .

Both molecules share a strongly electron-withdrawing para-nitro group, which significantly influences the reactivity of the benzylic alcohol. However, the presence of an additional chloro substituent at the ortho position in this compound introduces further electronic and steric complexities. Understanding these nuanced differences is critical for researchers in selecting the appropriate reagent and optimizing reaction conditions for transformations such as oxidations, nucleophilic substitutions, and derivatizations. This document provides a theoretical framework grounded in physical organic principles, supported by experimental protocols and comparative data, to elucidate the reactivity profiles of these two important synthetic intermediates.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
(4-nitrophenyl)methanol c1cc(ccc1C[O])(--INVALID-LINK--[O-])619-73-8C₇H₇NO₃153.1 g/mol [1]
This compound c1cc(c(c(c1)Cl)C[O])(--INVALID-LINK--[O-])52301-88-9C₇H₆ClNO₃187.58 g/mol [2]

Theoretical Framework: Electronic and Steric Effects

The reactivity of a benzylic alcohol is fundamentally governed by the electronic environment of the benzylic carbon. Reactions often proceed through transition states where this carbon develops either a partial positive charge (as in SN1-type substitutions or some oxidations) or is the site of radical formation. The substituents on the aromatic ring modulate the stability of these intermediates.

Electronic Influence of Substituents

The electronic effect of a substituent can be dissected into two primary components: the inductive effect (-I) and the resonance effect (-M or +M). These effects are quantitatively captured by Hammett substituent constants (σ), which correlate reaction rates for many reactions involving benzoic acid derivatives.[3]

  • p-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong inductive pull (-I) due to the high electronegativity of nitrogen and oxygen, and a strong resonance-destabilizing effect (-M) by withdrawing electron density from the ring. This significantly destabilizes any positive charge buildup on the benzylic carbon.[3][4]

  • o-Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is strongly electron-withdrawing through its inductive effect (-I). However, due to its lone pairs, it can donate electron density to the ring via a resonance effect (+M).[4] For halogens, the inductive effect typically outweighs the resonance effect, making it a net deactivating group. Its placement at the ortho position makes these effects particularly pronounced at the benzylic center.

SubstituentHammett Constant (σ)Inductive EffectResonance EffectNet Electronic Effect
p-NO₂ σₚ = +0.78[5]Strong (-I)Strong (-M)Strongly Electron-Withdrawing
o-Cl σₒ = +0.26[5]Strong (-I)Weak (+M)Electron-Withdrawing

The combined effect in This compound is a significantly more electron-deficient aromatic ring compared to (4-nitrophenyl)methanol . This increased electron withdrawal is predicted to further destabilize electron-deficient transition states at the benzylic position.

Caption: Electronic effects on the benzylic carbon.

Steric Hindrance

The presence of a substituent at the ortho position invariably introduces steric bulk around the reaction center. In this compound, the chloro group can sterically hinder the approach of reagents to the benzylic hydroxyl group and may also impede the departure of the leaving group during substitution reactions.[6] This steric effect, combined with the electronic deactivation, is expected to reduce its overall reactivity compared to its para-substituted counterpart.

Comparative Reactivity in Oxidation Reactions

The oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry.[7] The mechanism often involves a rate-determining step where the benzylic C-H bond is broken, and the transition state can have significant carbocationic character. Therefore, the reaction rate is highly sensitive to the electronic properties of the ring substituents.

Hypothesis and Rationale

For oxidation reactions that proceed via a transition state with positive charge buildup at the benzylic carbon (e.g., with chromate-based oxidants), electron-withdrawing groups decelerate the reaction.[8]

  • (4-nitrophenyl)methanol: The strong electron-withdrawing p-nitro group deactivates the benzylic position, making it significantly less reactive than unsubstituted benzyl alcohol.

  • This compound: The addition of the electron-withdrawing ortho-chloro group further depletes electron density from the ring and the benzylic carbon. This additive deactivation should render it less reactive than (4-nitrophenyl)methanol in oxidation reactions.

Experimental Protocol: Comparative Kinetic Analysis of Oxidation by PCC

This protocol describes a self-validating system to compare the oxidation rates by monitoring the disappearance of the alcohol reactant using UV-Vis spectrophotometry.

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound and (4-nitrophenyl)methanol in anhydrous dichloromethane (DCM).

    • Prepare a 0.2 M stock solution of Pyridinium Chlorochromate (PCC) in anhydrous DCM.

  • Reaction Setup:

    • For each substrate, set up a reaction in a quartz cuvette at a constant temperature (e.g., 25°C) inside a spectrophotometer.

    • To the cuvette, add 2.0 mL of the 0.1 M alcohol solution.

    • Initiate the reaction by adding 1.0 mL of the 0.2 M PCC solution, ensuring rapid mixing. This creates a pseudo-first-order condition with respect to the alcohol.

  • Kinetic Monitoring:

    • Immediately begin monitoring the absorbance of the reactant alcohol at its λ_max (determined beforehand) over time.

    • Record absorbance values at regular intervals (e.g., every 60 seconds) for at least three half-lives.

  • Data Analysis:

    • Plot ln(Absorbance) versus time for each reaction.

    • The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Compare the k_obs values for the two alcohols to determine their relative reactivity.

Illustrative Data Summary

The following table presents expected results based on the theoretical framework.

CompoundPredicted Relative Rate (k_rel)Predicted Half-Life (t½)
(4-nitrophenyl)methanol1.00~30 minutes
This compound~0.45~67 minutes

Data are illustrative and will vary based on exact reaction conditions.

Comparative Reactivity in Nucleophilic Substitution (SN1-type)

The conversion of a benzylic alcohol to a benzylic halide using a hydrogen halide (e.g., HBr) is a classic nucleophilic substitution. For secondary or activated primary benzylic alcohols, the reaction often proceeds via an SN1-like mechanism.[9] The key step is the formation of a benzylic carbocation intermediate after protonation of the hydroxyl group.[10][11]

Hypothesis and Rationale

The stability of the benzylic carbocation is paramount to the rate of an SN1 reaction.

  • (4-nitrophenyl)methanol: The p-nitro group strongly destabilizes the adjacent carbocation through its powerful -I and -M effects. This makes the SN1 pathway extremely unfavorable and slow.[11][12]

  • This compound: The additional ortho-chloro group further destabilizes the carbocation through its -I effect. Furthermore, steric hindrance from the ortho-substituent can slow down both the formation and solvation of the planar carbocation.[6] Therefore, this compound is predicted to be even less reactive than (4-nitrophenyl)methanol in SN1-type reactions.

Experimental Protocol: Comparative Analysis of Conversion to Benzyl Bromide

This protocol compares reactivity by measuring the yield of the corresponding benzyl bromide after a fixed reaction time.

  • Reaction Setup:

    • In two separate, identical round-bottom flasks, place 1.0 mmol of this compound and 1.0 mmol of (4-nitrophenyl)methanol.

    • Add 10 mL of a 48% aqueous HBr solution to each flask.

  • Reaction Conditions:

    • Heat both flasks under reflux with vigorous stirring for a fixed period (e.g., 6 hours).

    • Ensure identical heating and stirring rates for a valid comparison.

  • Workup and Isolation:

    • After the reaction time, cool the mixtures to room temperature.

    • Extract each reaction mixture with 3 x 15 mL of diethyl ether.

    • Combine the organic layers for each reaction, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Analysis:

    • Determine the mass of the crude product for each reaction.

    • Analyze the product composition and purity using ¹H NMR or GC-MS to calculate the yield of the corresponding benzyl bromide.

Illustrative Data Summary
CompoundPredicted Reaction Time for 50% ConversionPredicted Yield (after 6h)
(4-nitrophenyl)methanol> 12 hours~25%
This compound> 24 hours< 10%

Data are illustrative and highlight the expected low reactivity under typical SN1 conditions.

Workflow Visualization

Caption: General experimental workflow for comparative kinetic analysis.

Conclusion and Synthetic Recommendations

The reactivity of the benzylic alcohol in this compound is significantly attenuated compared to that of (4-nitrophenyl)methanol. This reduced reactivity is a direct consequence of the cumulative electron-withdrawing inductive effects of both the ortho-chloro and para-nitro substituents, which destabilize electron-deficient transition states common in oxidation and nucleophilic substitution reactions. Additionally, steric hindrance from the ortho-chloro group further impedes reactivity.

Key Takeaways for Researchers:

  • Lower Reactivity: Expect this compound to react more slowly than (4-nitrophenyl)methanol in reactions involving the formation of a positive charge or radical at the benzylic center.

  • Harsher Conditions Required: To achieve comparable conversion rates, reactions with this compound may require more forcing conditions (higher temperatures, longer reaction times, or more potent reagents) than those with (4-nitrophenyl)methanol.

  • Alternative Pathways: For transformations of this compound, it may be advantageous to explore alternative mechanistic pathways that avoid the formation of a benzylic carbocation, such as SN2-type reactions with a pre-activated leaving group (e.g., a tosylate or mesylate).

By understanding these fundamental principles, scientists and drug development professionals can make more informed decisions in their synthetic design, leading to improved efficiency, yield, and predictability in the synthesis of complex target molecules.

References

A Comparative Guide to the Validation of HPLC Methods for Quantifying (2-chloro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of chemical intermediates is a cornerstone of reliable and reproducible research. (2-chloro-4-nitrophenyl)methanol, a key building block in the synthesis of various pharmaceutical and agricultural compounds, requires a precise and accurate analytical method for its characterization and quality control.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, prized for its precision and reproducibility.[2]

This guide provides an in-depth technical comparison of validated HPLC methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).[3][4]

The Foundation of a Validated Method: Adherence to ICH Guidelines

Before delving into specific methodologies, it is crucial to understand the regulatory framework that ensures the reliability of analytical data. The ICH guideline Q2(R1), and its recent revision Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[3][5][6] These guidelines are not merely a checklist but a systematic approach to demonstrating that an analytical method is suitable for its intended purpose.[7] The core validation parameters we will consider in our comparison include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][4][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is critical in developing a selective and robust method. For a nitroaromatic compound like this compound, different stationary phases can offer unique separation mechanisms. We will compare a traditional C18 column with a Phenyl-Hexyl column, highlighting the advantages and disadvantages of each.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column

The C18 (octadecylsilyl) column is the most common stationary phase in reversed-phase HPLC due to its broad applicability and robust performance. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 alkyl chains and the analyte.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Rationale for Experimental Choices:

  • Mobile Phase: The combination of acetonitrile and water is a common choice for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The addition of 0.1% formic acid helps to protonate any free silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak symmetry.[4]

  • Detection Wavelength: A wavelength of 254 nm is often a good starting point for aromatic compounds due to the strong absorbance of the benzene ring.

Method 2: Enhanced Selectivity - Reversed-Phase HPLC with a Phenyl-Hexyl Column

A Phenyl-Hexyl column offers an alternative selectivity to the C18 phase. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[8][9] This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Rationale for Experimental Choices:

  • Mobile Phase: Methanol is often preferred over acetonitrile when using a phenyl-based stationary phase as it can enhance the π-π interactions, leading to increased retention and changes in selectivity.[9][10] The ratio is adjusted to achieve a suitable retention time.

Performance Comparison and Validation Data

The following tables summarize the expected validation data for the two methods, based on typical performance for similar nitroaromatic compounds.[5][11]

Table 1: Linearity

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration SpikedMethod 1 (C18) - % RecoveryMethod 2 (Phenyl-Hexyl) - % Recovery
50%98.0 - 102.0%98.0 - 102.0%
100%98.0 - 102.0%98.0 - 102.0%
150%98.0 - 102.0%98.0 - 102.0%

Table 3: Precision (%RSD)

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Repeatability (n=6) ≤ 1.0%≤ 1.0%
Intermediate Precision (n=6) ≤ 2.0%≤ 2.0%

Table 4: LOD & LOQ

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
LOD ~0.1 µg/mL~0.1 µg/mL
LOQ ~0.3 µg/mL~0.3 µg/mL

Specificity: The Critical Challenge

A key aspect of a stability-indicating method is its ability to separate the main analyte from potential impurities and degradation products.[12] For this compound, potential degradation products could arise from oxidation of the alcohol group to an aldehyde or carboxylic acid, or from dechlorination. The degradation of the related compound, 2-chloro-4-nitrophenol, has been shown to proceed through various pathways, highlighting the complexity of potential impurities.[13]

The Phenyl-Hexyl column may offer an advantage here. The alternative selectivity provided by the π-π interactions can often resolve closely eluting isomers or structurally similar degradation products that may co-elute on a C18 column.[9][14]

Experimental Protocols

Step-by-Step Methodology for Method Validation
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired linear range.

    • Prepare samples by accurately weighing and dissolving the material in the mobile phase to a concentration within the calibration range.

  • Linearity:

    • Inject the calibration standards in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte in each sample.

  • Precision:

    • Repeatability: Inject six replicate preparations of a sample at 100% of the target concentration. Calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. Compare the results.

  • Specificity (Forced Degradation Study):

    • Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analyze the stressed samples using the developed HPLC method.

    • Assess the peak purity of the analyte peak to ensure no co-eluting degradation products.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Requirements MD_Column Select Column (C18 vs. Phenyl-Hexyl) MD_Start->MD_Column MD_Mobile Optimize Mobile Phase MD_Column->MD_Mobile MD_Params Set Instrumental Parameters MD_Mobile->MD_Params V_Specificity Specificity (Forced Degradation) MD_Params->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Accuracy Accuracy (Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Report Report V_Robustness->Report Compile Validation Report

Caption: Workflow for HPLC Method Development and Validation.

Advanced Alternative: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, UPLC-MS/MS is a powerful alternative.[7][15][16]

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes smaller particle size columns (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC.[15]

  • MS/MS (Tandem Mass Spectrometry): Provides an additional dimension of selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, effectively eliminating matrix interference.[17]

While the initial instrument cost and method development complexity are higher, UPLC-MS/MS offers significantly lower LOD and LOQ values, often in the pg/mL range.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl column-based HPLC methods, when properly validated, can provide accurate and precise quantification of this compound.

  • The C18 method represents a robust, reliable, and universally applicable approach suitable for routine quality control and purity assessments.

  • The Phenyl-Hexyl method offers an orthogonal selectivity that can be invaluable for resolving complex mixtures and ensuring the specificity of a stability-indicating assay. It is particularly recommended when isomeric impurities or degradation products are a concern.

The choice between these methods should be guided by the specific analytical challenge. For straightforward quantification, the C18 method is often sufficient. However, for complex samples or when developing a stability-indicating method, the Phenyl-Hexyl column provides a powerful tool for enhanced resolution. For ultimate sensitivity and selectivity, UPLC-MS/MS stands as the gold standard.

A thorough validation, following the principles outlined by the ICH, is paramount to ensure the generation of reliable and defensible analytical data, regardless of the chosen methodology.

References

A Comparative Guide to the Biological Activity of (2-chloro-4-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chloro-Nitrophenyl Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The nitroaromatic group, particularly the nitrophenyl moiety, is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects.[1][2][3] The biological action of these compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can induce cellular damage, such as DNA binding and oxidative stress.[1][3]

The addition of a chlorine atom to this scaffold introduces significant changes in the molecule's electronic and lipophilic properties, often enhancing its biological efficacy and modulating its mechanism of action. (2-chloro-4-nitrophenyl)methanol, a readily available chemical intermediate, serves as an ideal starting point for the synthesis of a diverse library of derivatives.[4][5][6] Its core structure combines the electron-withdrawing properties of both the nitro and chloro groups with a reactive benzylic alcohol functional group, which can be readily modified to explore a wide chemical space.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound backbone. We will delve into their anticancer and antimicrobial properties, supported by experimental data from seminal studies. Furthermore, we will provide detailed, field-proven protocols for the key assays used to evaluate these activities, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategies for Derivatization

The functional versatility of the this compound core allows for a range of synthetic modifications. The primary alcohol group is a key handle for introducing diversity. It can be esterified, converted into an ether, or oxidized to an aldehyde. This aldehyde derivative is particularly useful, serving as a precursor for creating larger, more complex molecules through reactions like Knoevenagel condensation, a method used to synthesize active anticancer agents.[7][8]

Below is a generalized workflow for the synthesis of diverse derivatives from the parent alcohol.

G A This compound B Oxidation (e.g., PCC, DMP) A->B Step 1a F Esterification + Carboxylic Acid A->F Step 1b H Williamson Ether Synthesis + Alkyl Halide A->H Step 1c C (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Aldehyde Intermediate) B->C D Knoevenagel Condensation + Active Methylene Compound (e.g., 4-Thiazolidinones) C->D Step 2a E Anticancer Thiazolidinone Derivatives D->E G Ester Derivatives F->G I Ether Derivatives H->I

Caption: Generalized synthetic workflow for this compound derivatives.

Part 1: Comparative Anticancer Activity

Derivatives bearing the 2-chloro-4-nitrophenyl moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7][9] The mechanism often involves the induction of apoptosis or interference with critical cellular processes like microtubule formation.[10] A comparative analysis of different structural classes reveals key structure-activity relationships (SAR).

Performance Comparison: Thiazolidinone vs. Oxadiazole Derivatives

Two notable classes of derivatives are those incorporating a thiazolidinone ring[7][8] and those with a 1,3,4-oxadiazole core.[10] Both heterocyclic systems are known pharmacophores in anticancer drug design.

A study by Feskov and colleagues focused on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which showed potent antimitotic activity.[7] Another study investigated 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues as tubulin polymerization inhibitors.[10]

Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ in µM)

Compound ClassDerivative ExampleCancer Cell LineActivity (GI₅₀/IC₅₀ µM)Reference
Thiazolidinone Compound 2h ¹Leukemia (MOLT-4, SR)< 0.01 - 0.02[7]
Colon (SW-620)< 0.01 - 0.02[7]
CNS (SF-539)< 0.01 - 0.02[7]
Melanoma (SK-MEL-5)< 0.01 - 0.02[7]
Mean (60 cell lines)1.57 (Mean GI₅₀)[7][8]
Oxadiazole Compound 6h ²CNS (SNB-19)1.77 (IC₅₀)³[10]
Lung (NCI-H460)2.75 (IC₅₀)³[10]
CNS (SNB-75)2.84 (IC₅₀)³[10]
Alternative DoxorubicinPancreatic (PACA2)49.1[11]
DoxorubicinLung (A549)61.2[11]

¹Compound 2h : 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid.[7] ²Compound 6h : 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol.[10] ³IC₅₀ values calculated from Percent Growth Inhibition (PGI) data presented in the source for comparability.[10]

Expert Analysis: The data clearly indicate that the thiazolidinone derivatives, particularly compound 2h , exhibit exceptionally high potency, with activity in the nanomolar to low micromolar range across a wide panel of cancer cell lines.[7] This suggests that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is a critical requirement for achieving these potent anticancer effects.[7] The oxadiazole derivatives also show significant activity, particularly against central nervous system (CNS) cancer cell lines, though their potency is generally in the low micromolar range.[10] Both classes of compounds represent a significant improvement over some standard chemotherapeutics in specific cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell viability and is a cornerstone for in vitro cytotoxicity studies.[12] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Prepare Serial Dilutions of Test Compound B->C D 4. Treat Cells with Compound Dilutions C->D E 5. Incubate (24-72h) D->E F 6. Add MTT Reagent (e.g., 0.5 mg/mL) E->F G 7. Incubate (2-4h, protected from light) F->G H 8. Solubilize Formazan (e.g., add DMSO) G->H I 9. Read Absorbance (~570 nm) H->I J 10. Calculate % Viability and IC₅₀ Value I->J

Caption: Standard workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Preparation & Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[13]

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14] Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition & Analysis: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

    • Calculation: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Comparative Antimicrobial Activity

The nitroaromatic scaffold is a cornerstone of antimicrobial therapy, with drugs like metronidazole and chloramphenicol being prime examples.[1] The antimicrobial action is often dependent on the reduction of the nitro group, which produces toxic intermediates that damage cellular components like DNA.[1][3] Chloro-nitrophenyl derivatives have also shown promising activity against various bacterial strains.

Performance Comparison: Activity Against Gram-Positive and Gram-Negative Bacteria

The efficacy of antimicrobial agents can vary significantly between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. We compare the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that inhibits the visible growth of a microorganism—for several nitrophenyl derivatives.

Table 2: Comparative Antimicrobial Activity (MIC in µM)

Compound ClassDerivative ExampleGram-Positive (e.g., S. aureus)Gram-Negative (e.g., M. catarrhalis)Reference
Nitrobenzyl-oxy-phenol Compound 4b ¹> 35611[17]
Aminobenzylated 4-Nitrophenol Compound 4 ²1.23 (S. aureus MRSA)N/A[18]
Oxadiazole Compound 6c ³8 µg/mL8 µg/mL[10]
Alternative CiprofloxacinN/A9[17]
Ciprofloxacin4 µg/mL4 µg/mL[10]
Vancomycin0.5 - 2.0N/A[18]

¹Compound 4b : 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol.[17] ²Compound 4 : An aminobenzylated 4-nitrophenol derivative.[18] ³Compound 6c : 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol.[10]

Expert Analysis: The data highlight the diverse antimicrobial profiles of these derivatives. The aminobenzylated 4-nitrophenol (Compound 4 ) shows remarkable potency against methicillin-resistant S. aureus (MRSA), a major clinical challenge, with an MIC of just 1.23 µM.[18] The nitrobenzyl-oxy-phenol derivative (Compound 4b ) exhibits excellent activity against the Gram-negative M. catarrhalis, comparable to the standard antibiotic ciprofloxacin.[17] The oxadiazole derivative (Compound 6c ) demonstrates broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria at low concentrations.[10] This suggests that specific substitutions on the nitrophenyl core can be tuned to target different types of bacteria effectively.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19][20] It is considered more reproducible than diffusion-based methods and is amenable to high-throughput screening.[19]

G A 1. Prepare Serial 2-fold Dilutions of Compound in Broth (96-well plate) C 3. Inoculate All Wells (except sterility control) with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D 4. Incubate (18-24h, 35-37°C) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Prepare a stock solution of the test compound in DMSO and dilute it in CAMHB to four times the highest desired final concentration. Add 100 µL of this solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial two-fold dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: From a fresh agar plate, select 4-5 bacterial colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Within 15 minutes of standardization, add 50 µL of the final bacterial inoculum to wells 1 through 11.[21] Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[21]

Part 3: Enzyme Inhibition - A Potential Mechanism of Action

While cytotoxicity and antimicrobial activity are crucial endpoints, understanding the underlying mechanism is vital for rational drug design. Many drugs exert their effects by inhibiting specific enzymes.[22] For example, nitro-containing hydrazothiazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases.[3] The diverse biological effects of this compound derivatives suggest they may also act as enzyme inhibitors.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a chromogenic substrate, where the product of the enzymatic reaction is colored and can be measured over time.[23]

Step-by-Step Methodology:

  • Assay Design and Optimization: Before inhibitor screening, optimize assay conditions (pH, temperature, ionic strength). Determine the enzyme concentration that yields a linear reaction rate over a reasonable time frame. Determine the Michaelis constant (Kₘ) for the substrate to decide on the substrate concentration for the assay (typically at or near the Kₘ).[22]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Prepare stock solutions of the enzyme, substrate (e.g., a p-nitrophenyl ester), and the test inhibitor (dissolved in DMSO).

  • Assay Procedure: In a 96-well plate, add the buffer, a specific volume of the inhibitor solution (or DMSO for control), and the enzyme solution. Incubate this mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Start the reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader. Measure the absorbance of the colored product (e.g., p-nitrophenol at ~405 nm) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with multiple substrate concentrations.[22][23]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, particularly in the realms of anticancer and antimicrobial research.

  • Structure-Activity Relationship Insights: The comparative data reveal that the addition of heterocyclic moieties like thiazolidinones and oxadiazoles can yield compounds with high potency. The specific substitutions on these rings and the linker connecting them to the nitrophenyl core are crucial for tuning the activity and selectivity.

  • Future Research: Further exploration should focus on synthesizing a broader range of derivatives to establish more comprehensive SAR. Investigating their effects on other biological targets, such as specific kinases or proteases, could uncover new therapeutic applications. Elucidating the precise mechanisms of action, including detailed enzyme inhibition kinetics and studies on cellular uptake and metabolism, will be critical for advancing the most promising compounds toward clinical development.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to build upon, leveraging the rich chemical potential of this compound derivatives in the ongoing search for more effective medicines.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-nitrobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth comparative analysis of two primary methods for the synthesis of 2-chloro-4-nitrobenzyl alcohol, a key intermediate in the production of various active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a cost-benefit analysis to empower researchers and process chemists to make informed decisions.

Introduction: The Significance of 2-Chloro-4-nitrobenzyl Alcohol

2-Chloro-4-nitrobenzyl alcohol serves as a crucial building block in organic synthesis. Its functional groups—a reactive benzylic alcohol, a chloro substituent, and a nitro group—offer multiple points for molecular elaboration. The nitro group, in particular, can be readily reduced to an amine, opening pathways to a diverse range of pharmaceutical scaffolds. Given its importance, the efficient and economical synthesis of this intermediate is of considerable interest.

This guide will compare two distinct and viable synthetic strategies:

  • Route 1: Selective Reduction of 2-Chloro-4-nitrobenzaldehyde. This is a direct, one-step approach.

  • Route 2: Two-Step Synthesis from 2-Chloro-4-nitrotoluene. This pathway involves a benzylic bromination followed by hydrolysis.

We will explore the nuances of each method, providing the necessary data for a comprehensive evaluation.

Method 1: Selective Reduction of 2-Chloro-4-nitrobenzaldehyde

This approach is predicated on the selective reduction of the aldehyde functionality in the presence of a nitro group. The choice of reducing agent is paramount to the success of this transformation, as over-reduction of the nitro group is a potential side reaction.

Chemical Principles and Rationale

Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, making it an ideal candidate for this synthesis. It readily reduces aldehydes and ketones to their corresponding alcohols while typically leaving nitro groups intact under controlled conditions. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, usually from the solvent, yields the desired alcohol.

The key to this method's success lies in the careful control of reaction conditions, such as temperature and the stoichiometry of the reducing agent, to prevent the reduction of the nitro group.

G start Start: 2-Chloro-4-nitrobenzaldehyde reagent Reagent: Sodium Borohydride (NaBH4) in Ethanol/THF start->reagent reaction Reaction: Nucleophilic addition of hydride to the carbonyl group reagent->reaction intermediate Intermediate: Alkoxide reaction->intermediate workup Work-up: Quenching with water/mild acid to protonate the alkoxide intermediate->workup product Product: 2-Chloro-4-nitrobenzyl alcohol workup->product purification Purification: Recrystallization product->purification final Final Product purification->final

Caption: Workflow for the reduction of 2-chloro-4-nitrobenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in ethanol or THF at room temperature.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-chloro-4-nitrobenzyl alcohol.

Method 2: Two-Step Synthesis from 2-Chloro-4-nitrotoluene

This alternative route begins with a more readily available and less expensive starting material, 2-chloro-4-nitrotoluene. The synthesis involves two distinct chemical transformations: benzylic bromination followed by nucleophilic substitution (hydrolysis).

Chemical Principles and Rationale

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

The methyl group of 2-chloro-4-nitrotoluene is activated for radical halogenation due to its benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, is the classic method for this transformation.[1] The reaction proceeds via a free-radical chain mechanism.[2] The initiator generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the benzylic bromide and a succinimidyl radical, which propagates the chain.

Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for this reaction; however, due to its toxicity and environmental concerns, safer alternatives like acetonitrile are now preferred.[3][4]

Step 2: Hydrolysis of 2-Chloro-4-nitrobenzyl Bromide

The resulting 2-chloro-4-nitrobenzyl bromide is then converted to the corresponding alcohol via a nucleophilic substitution reaction. Hydrolysis can be achieved using various conditions, such as heating with aqueous sodium hydroxide or sodium carbonate. The reaction proceeds through an Sₙ2 mechanism, where the hydroxide ion acts as the nucleophile, displacing the bromide leaving group.

G start Start: 2-Chloro-4-nitrotoluene bromination Step 1: Benzylic Bromination with NBS and Benzoyl Peroxide in Acetonitrile start->bromination intermediate Intermediate: 2-Chloro-4-nitrobenzyl bromide bromination->intermediate hydrolysis Step 2: Hydrolysis with aqueous NaOH intermediate->hydrolysis product Product: 2-Chloro-4-nitrobenzyl alcohol hydrolysis->product purification Purification: Recrystallization product->purification final Final Product purification->final

Caption: Workflow for the synthesis from 2-chloro-4-nitrotoluene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-nitrobenzyl bromide

Materials:

  • 2-Chloro-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Acetonitrile

  • Deionized water

Procedure:

  • To a solution of 2-chloro-4-nitrotoluene (1.0 eq) in acetonitrile, add NBS (1.05 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often initiated by light, so exposure to a standard laboratory light source is beneficial.

  • Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude 2-chloro-4-nitrobenzyl bromide can be purified by recrystallization or used directly in the next step.

Step 2: Hydrolysis to 2-Chloro-4-nitrobenzyl alcohol

Materials:

  • Crude 2-Chloro-4-nitrobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Acetone or a similar water-miscible solvent

  • Deionized water

Procedure:

  • Dissolve the crude 2-chloro-4-nitrobenzyl bromide in a mixture of acetone and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • The aqueous residue will contain the precipitated product. Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 2-chloro-4-nitrobenzyl alcohol.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the material costs for each route to produce a hypothetical 100 g of 2-chloro-4-nitrobenzyl alcohol. Prices are based on bulk catalog listings and may vary.

Parameter Method 1: Reduction Method 2: Bromination/Hydrolysis
Starting Material 2-Chloro-4-nitrobenzaldehyde2-Chloro-4-nitrotoluene
Reagents Sodium borohydrideN-Bromosuccinimide, Benzoyl peroxide, Sodium hydroxide
Solvents Ethanol or THFAcetonitrile, Acetone
Number of Steps 12
Typical Overall Yield ~85-95%~70-85%
Estimated Reagent Cost per 100g of Product *~$50 - $70~$30 - $50
Process Complexity LowModerate
Safety Considerations Handling of NaBH₄ (flammable solid, reacts with water), hydrogen gas evolution.[5][6]Handling of NBS (irritant), benzoyl peroxide (oxidizer, potentially explosive), and benzyl bromide (lachrymator).[7]
Environmental Impact Borate waste streams.Halogenated organic waste, succinimide by-product.
Scalability Good, but exotherm needs careful management.Good, though handling of the lachrymatory intermediate can be challenging on a large scale.

*Note: Estimated costs are for illustrative purposes and do not include solvent, labor, or waste disposal costs.

Discussion and Recommendations

Method 1: Reduction of 2-Chloro-4-nitrobenzaldehyde

This route is highly attractive due to its simplicity and high yield. The single-step process minimizes reaction time and simplifies purification. The primary drawback is the higher cost of the starting material, 2-chloro-4-nitrobenzaldehyde, compared to 2-chloro-4-nitrotoluene. From a safety perspective, the careful handling of sodium borohydride and the management of hydrogen gas evolution are critical, especially during scale-up.[8]

Method 2: Two-Step Synthesis from 2-Chloro-4-nitrotoluene

The main advantage of this method is the lower cost of the starting material. However, this is offset by the need for a two-step process, which increases labor and time. The overall yield is typically lower than the reduction method. Safety considerations are more complex, involving the handling of a radical initiator, a brominating agent, and a lachrymatory benzyl bromide intermediate. Environmentally, the use of a chlorinated solvent like carbon tetrachloride should be avoided, and the disposal of halogenated waste and the succinimide by-product must be considered.

For laboratory-scale synthesis where time and simplicity are prioritized, and the cost of the starting material is less of a concern, Method 1 (Reduction) is generally the superior choice. Its high yield and straightforward procedure make it an efficient way to obtain the desired product.

For industrial-scale production or in scenarios where cost is the primary driver, Method 2 (Bromination/Hydrolysis) becomes more appealing due to the significant cost savings on the starting material. However, the process requires more careful optimization and robust safety protocols to handle the more hazardous intermediates and by-products. The development of greener conditions for the Wohl-Ziegler reaction, such as the use of acetonitrile and visible light initiation, can mitigate some of the environmental concerns.[3][4]

Ultimately, the choice of synthetic route will depend on the specific priorities of the project, including scale, budget, timeline, and the available safety infrastructure. This guide provides the foundational data and expert insights to make that decision with confidence.

References

analytical method validation for 2-chloro-4-nitrobenzyl alcohol according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Method Validation for 2-Chloro-4-Nitrobenzyl Alcohol According to ICH Guidelines

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-chloro-4-nitrobenzyl alcohol, a key intermediate in various chemical syntheses. Adherence to rigorous validation standards is paramount in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug substances and products. The International Council for Harmonisation (ICH) provides the definitive framework for this process, specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] This document will explore and compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—providing the technical details and expert rationale necessary for researchers, scientists, and drug development professionals to implement robust, self-validating analytical systems.

The Foundation: Understanding ICH Q2(R1) Validation Parameters

The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[3] The ICH Q2(R1) guideline outlines the key performance characteristics that must be evaluated.[4][5] These parameters are not merely a checklist but form an interconnected system to ensure the reliability of analytical data.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5] A well-executed forced degradation study is the ultimate proof of specificity for a stability-indicating method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value. It is often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[2][5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

ICH_Validation_Workflow cluster_dev Method Development cluster_routine Routine Use Dev Analytical Procedure Development Specificity Specificity (Forced Degradation) Dev->Specificity Defines Procedure Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness SST System Suitability Testing (Ongoing Verification) Robustness->SST Informs Parameters

Caption: The ICH Q2(R1) Validation Workflow.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific application, from release testing of the pure substance to the determination of impurities or quantification in a complex matrix.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) UV-Vis Spectrophotometry
Primary Use Assay, impurity profiling, stability testingResidual solvent analysis, volatile impuritiesSimple, rapid quantification in pure solutions
Specificity High (when coupled with forced degradation)High (for volatile analytes)Low (prone to interference)
Sensitivity (Typical LOQ) Low µg/mL rangeSub-µg/mL to ng/mL rangeMid-to-high µg/mL range
Linearity (r²) >0.999>0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Throughput MediumMediumHigh

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. A reverse-phase method is ideal for a moderately polar compound like 2-chloro-4-nitrobenzyl alcohol.

Expertise & Rationale

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte from a polar mobile phase.[7] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of acid (phosphoric or formic) is added to the aqueous portion to protonate any free silanols on the silica backbone of the column, which prevents peak tailing and ensures a sharp, symmetrical peak shape. UV detection is selected because the nitroaromatic and benzyl chromophores in the molecule absorb strongly in the UV region.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid, 2-chloro-4-nitrobenzyl alcohol reference standard.

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected range (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm (determined by scanning the UV spectrum of the analyte)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of 2-chloro-4-nitrobenzyl alcohol by comparing its peak area to the calibration curve.

HPLC_Workflow Prep Sample & Standard Preparation Filter Filtration (0.45 µm) Prep->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification (Peak Area vs. Curve) Data->Quant

Caption: HPLC Experimental Workflow.

Establishing Specificity: The Forced Degradation Study

A forced degradation study is essential to demonstrate that the analytical method is stability-indicating.[8][9] The goal is to produce a modest amount of degradation (typically 5-20%) to show that the degradation products do not interfere with the quantification of the parent compound.[9]

Expertise & Rationale

The stress conditions (acid, base, oxidation, heat, light) are chosen to mimic the potential degradation pathways a drug substance might encounter during its lifecycle.[10][11] For 2-chloro-4-nitrobenzyl alcohol, hydrolysis of the benzylic alcohol or reactions involving the nitro and chloro groups are potential degradation routes.[12] The HPLC method is ideal for this study as it should be able to separate the parent peak from any new peaks that appear from the degradation products. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.

Experimental Protocol: Forced Degradation
  • Prepare a stock solution of 2-chloro-4-nitrobenzyl alcohol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: For each condition, cool the sample to room temperature, neutralize if necessary, and dilute to the target concentration (e.g., 100 µg/mL). Analyze by the validated HPLC method alongside an unstressed control sample. The chromatogram should show resolution between the parent peak and any degradant peaks formed.

Forced_Degradation cluster_stress Stress Conditions Analyte 2-Chloro-4-Nitrobenzyl Alcohol Sample Acid Acid (HCl, Heat) Analyte->Acid Base Base (NaOH, RT) Analyte->Base Ox Oxidation (H2O2) Analyte->Ox Heat Thermal (Dry Heat) Analyte->Heat Light Photolytic (UV Light) Analyte->Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Goal: Peak for Analyte is Resolved from all Degradant Peaks Analysis->Result

Caption: Forced Degradation Study Logic.

Alternative Techniques

Gas Chromatography (GC-FID)

GC is highly effective for volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents used in the synthesis of 2-chloro-4-nitrobenzyl alcohol, as mandated by ICH Q3C.[13][14]

  • Protocol Snapshot: A sample is dissolved in a suitable solvent (e.g., methanol) and injected into the GC. The heated injection port vaporizes the sample, which is then carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). The column separates components based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds.[15]

  • Validation Considerations: Specificity is high due to separation by retention time. Validation would follow the same ICH principles, with a focus on demonstrating recovery and precision for any potential residual solvents or volatile impurities.

UV-Vis Spectrophotometry

This technique is a rapid and simple method for quantification but lacks specificity. It is best suited for assaying the pure substance or for in-process controls where interfering substances are not expected.

  • Protocol Snapshot: A solution of 2-chloro-4-nitrobenzyl alcohol is prepared in a UV-transparent solvent like ethanol. The absorbance is measured at its wavelength of maximum absorbance (λmax), which is around 275-285 nm due to the nitro-substituted benzene ring.[16][17] Quantification is achieved by comparing the sample's absorbance to a calibration curve generated from standards of known concentration (Beer's Law).

  • Validation Considerations: Linearity, accuracy, and precision can be readily established. However, demonstrating specificity is challenging. Any impurity or degradant with a similar chromophore will interfere, making this method unsuitable as a stability-indicating assay without significant supporting data.

Summary of Validation Acceptance Criteria

The following table provides typical acceptance criteria for an HPLC-based assay method according to ICH guidelines.[2][5]

Validation Parameter Acceptance Criteria
Specificity Analyte peak is resolved from all degradant and impurity peaks (Resolution > 2). Peak purity should pass.
Linearity Correlation Coefficient (r²) ≥ 0.995.[4]
Range 80% to 120% of the test concentration for assays.[4]
Accuracy Mean % recovery between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%.
Precision (Intermediate) Overall %RSD for different days/analysts/instruments ≤ 2.0%.
LOQ Precision %RSD ≤ 10%.
Robustness %RSD of results should remain within specifications after minor changes to method parameters (e.g., pH ±0.2, Temp ±2°C).

Conclusion

The validation of an analytical method for 2-chloro-4-nitrobenzyl alcohol is a systematic process that ensures data integrity and regulatory compliance. For comprehensive analysis, including assay and stability assessment, a stability-indicating HPLC-UV method is the gold standard. It offers the best combination of specificity, accuracy, and precision required to separate and quantify the active substance in the presence of potential degradants. While GC-FID serves a critical, complementary role in analyzing volatile impurities and residual solvents, UV-Vis Spectrophotometry offers a high-throughput but less specific alternative for the quantification of the pure substance in controlled environments. The selection of the appropriate method must be justified based on its intended purpose, and its performance must be rigorously verified against the criteria set forth in the ICH Q2(R1) guideline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2-chloro-4-nitrophenyl)methanol: Essential Safety Protocols and Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational diligence. The compound (2-chloro-4-nitrophenyl)methanol, a chlorinated nitroaromatic compound, requires a cautious and well-documented handling strategy. While comprehensive toxicological data may be limited, the known hazards associated with its structural motifs—skin, eye, and respiratory irritation—necessitate stringent control measures.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified with specific hazard statements that form the basis of our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The causality behind these warnings lies in the chemical's reactivity. Chlorinated and nitrated aromatic compounds can be reactive and may readily interact with biological tissues. Skin or eye contact can lead to inflammation and damage, while inhalation of fine particles or aerosols can irritate the sensitive lining of the respiratory tract.[2] Therefore, our primary safety objective is to establish effective barriers to prevent these routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is not merely a recommendation; it is an essential requirement for minimizing exposure risk. All operations involving this compound must be conducted within a certified chemical fume hood.

Eye and Face Protection

Direct splashes of solutions or accidental projection of solid particles pose a significant risk of severe eye irritation.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for High-Risk Operations: For tasks involving larger quantities (>1g) or splash-prone procedures like solvent transfers, chemical splash goggles are required. A full-face shield, worn over safety glasses or goggles, should be used when handling stock solutions or during reaction work-ups.[3]

Hand Protection

The compound is a known skin irritant.[1] Therefore, glove selection and use are critical to prevent dermal exposure.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.

  • Double-Gloving: For all handling procedures, including weighing and solution preparation, double-gloving is mandatory. This practice provides a critical layer of protection in case the outer glove is compromised, allowing for its safe removal without contaminating the inner glove or your skin.

Body Protection

To protect against incidental contact and contamination of personal clothing, appropriate lab attire is necessary.

  • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure front closure is required.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory space where this chemical is handled.

Respiratory Protection

Given that this compound may cause respiratory irritation, all handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to control airborne particulates and vapors.[1]

  • Standard Operations: Work within a chemical fume hood is sufficient to mitigate inhalation risks.

  • Emergency Situations: In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters may be required for cleanup personnel.

PPE Selection Matrix for Specific Operations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear, task-based guide.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatWork within a Chemical Fume Hood
Conducting Reactions & Purifications Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatWork within a Chemical Fume Hood
Handling Waste & Decontamination Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatWork within a Chemical Fume Hood
Emergency Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Apron or SuitNIOSH-Approved Respirator (as needed)

Procedural Guidance: Safe Handling from Start to Finish

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing: Weigh the solid compound in the fume hood. Use disposable weigh boats or papers to minimize balance contamination.[4]

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before removing it from the fume hood.

  • Post-Handling Decontamination: After handling, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.

Emergency Response: Spill and Exposure Plan

In the event of an accidental release, a swift and organized response is critical.

Emergency Spill Response Workflow

Spill_Response start Spill Detected alert Alert Personnel & Evacuate Area (If necessary) start->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE (See Table) assess->ppe contain Contain Spill with Absorbent (Work from outside in) ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Institutional Hazardous Waste Program decon->dispose end Report Incident dispose->end

Caption: Workflow for handling an accidental chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh boats, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be marked as "Hazardous Waste: Chlorinated Organic Compound".[4]

  • Disposal: Do not empty into drains.[5] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[5]

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.